Prazobind-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRJJCMLRPJOF-UFBJYANTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC5CCC4C=C5)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Prazobind-d8: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for Prazobind-d8, a deuterated analog of Prazosin. The information presented herein is crucial for maintaining the integrity and ensuring the reliable performance of this compound in research and development settings.
Introduction
This compound is a stable isotope-labeled version of Prazobind, which is an α1-adrenoceptor alkylating reagent and an analog of the well-known antihypertensive drug, Prazosin.[1][2] Due to the limited availability of specific stability data for this compound, this guide leverages data from studies on its non-deuterated counterpart, Prazosin, to provide a comprehensive understanding of its stability profile. Deuteration is a strategy that can enhance the metabolic stability of a drug, and while it may also influence its chemical stability, the fundamental degradation pathways are expected to be similar to the parent compound.[3]
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is recommended to adhere to the following storage conditions based on supplier specifications:
| Parameter | Condition | Source |
| Temperature | 2-8°C (Refrigerator) | [2] |
| Atmosphere | Dry and well-ventilated place | [2] |
| Moisture | Avoid moisture | [2] |
| Shipping | Ambient temperature | [2] |
Note: Always refer to the manufacturer's product data sheet for the most current and specific storage recommendations.
Stability Profile
The chemical stability of this compound, inferred from forced degradation studies on Prazosin, is summarized below. These studies subject the compound to harsh conditions to identify potential degradation pathways and products.
Summary of Forced Degradation Studies on Prazosin
The following table summarizes the outcomes of forced degradation studies on Prazosin under various stress conditions. This data provides insights into the potential liabilities of this compound.
| Stress Condition | Reagent/Condition | Duration | Observation | Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1N HCl | 10 hours at 80°C | Degradation observed | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, 2-furoic acid | [4][5] |
| Alkaline Hydrolysis | 0.1N NaOH | 20 minutes at 80°C | Degradation observed | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, 2-furoic acid | [4][5] |
| Oxidative Degradation | 3% and 30% H₂O₂ | 6 and 24 hours at room temperature | No significant degradation observed | Not Applicable | [4] |
| Thermal Degradation | 60°C | 3 days | No significant degradation observed | Not Applicable | [4] |
| Photolytic Degradation | Sunlight | 3 days at ambient temperature | Degradation observed | A number of unidentified degradants | [4] |
Experimental Protocols for Stability Testing
The following are detailed methodologies for the key experiments cited in the stability profile of Prazosin, which can be adapted for this compound.
Forced Degradation Studies
A stock solution of Prazosin (or this compound) is prepared by dissolving the compound in a suitable solvent, such as methanol, to a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1N HCl is added. The mixture is heated at 80°C for 10 hours. After cooling, the solution is neutralized with 0.1N NaOH and diluted with the mobile phase to a final concentration of 100 µg/mL.[4]
-
Alkaline Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1N NaOH is added. The mixture is heated at 80°C for 20 minutes. After cooling, the solution is neutralized with 0.1N HCl and diluted with the mobile phase to a final concentration of 100 µg/mL.[4]
-
Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3% or 30% H₂O₂ is added. The solution is stored at room temperature for 6 and 24 hours, respectively. The solution is then diluted with the mobile phase to a final concentration of 100 µg/mL.[4]
-
Thermal Degradation: The solid drug substance is kept at 60°C for 3 days. A solution is then prepared at a concentration of 100 µg/mL in the mobile phase.[4]
-
Photolytic Degradation: The drug substance is exposed to sunlight at ambient temperature for 3 days. A solution is then prepared at a concentration of 100 µg/mL in the mobile phase.[4]
Analytical Method: Stability-Indicating RP-HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed to analyze the stressed samples and separate the parent drug from its degradation products.
-
Chromatographic System:
-
Column: Kromasil C18 (250 x 4.6 mm, 5.0 µm)[4]
-
Mobile Phase: A gradient mixture of A: Acetonitrile with 0.05% diethylamine, B: Methanol, and C: 10 mM Ammonium acetate.[4]
-
Gradient Program:
-
0-8 min: 60% A, 40% B
-
8-9 min: 60% A, 20% B, 20% C
-
9-14 min: 60% A, 40% C
-
14-15 min: 60% A, 40% B (re-equilibration)[4]
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[4]
-
Injection Volume: 20 µL
-
Visualizations
Signaling Pathway of Prazosin (and this compound)
Prazosin acts as a competitive antagonist of the alpha-1 adrenergic receptor.[6][7] This antagonism inhibits the Gq protein-coupled signaling pathway, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.
Caption: Signaling pathway of Prazosin/Prazobind-d8.
Proposed Hydrolytic Degradation Pathway of Prazosin
Under acidic or basic conditions, the primary degradation pathway for Prazosin involves the hydrolysis of the amide bond, leading to the formation of two main degradation products.[4][5]
Caption: Proposed hydrolytic degradation of Prazosin.
Conclusion
References
- 1. This compound | TRC-P702152-10MG | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]
Commercial Suppliers and Availability of Prazosin-d8: A Technical Guide
This technical guide provides a comprehensive overview of the commercial availability of Prazosin-d8 for researchers, scientists, and drug development professionals. It includes a summary of suppliers, their product specifications, and a detailed experimental protocol for a common application. Additionally, this guide presents key signaling pathways and experimental workflows through detailed diagrams.
Commercial Availability of Prazosin-d8
Prazosin-d8, a deuterated analog of Prazosin, is a critical tool in pharmacokinetic and bioanalytical studies, often utilized as an internal standard for the quantification of Prazosin in various biological matrices. A range of chemical suppliers offer Prazosin-d8 with varying specifications. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Other Specifications |
| LGC Standards | TRC-P702327 | >95% (HPLC)[1] | 1 mg, 2.5 mg, 10 mg[1] | Neat solid, Storage: -20°C[1] |
| Simson Pharma Ltd. | P1350001 | Inquire | Inquire | In-stock, Certificate of Analysis available[2] |
| VIVAN Life Sciences | VLCS-01425 | Inquire | mg, gm, ml[1] | Inquire for details |
| Daicel Pharma | DCTI-A-129 | Inquire | Inquire | Light brown solid, Storage: 2-8°C[3] |
| MyBioSource | MBS6109414 | Inquire | 1 mg, 5x1 mg | For Research Use Only |
| Cayman Chemical | 29094 | ≥99% deuterated forms (d1-d8)[4] | 1 mg, 5 mg, 10 mg | Solid, Storage: -20°C[4] |
| MedChemExpress | HY-B0193S | 98.0% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | White to off-white solid, Storage: -20°C for 3 years[5] |
| BOC Sciences | B2702-263697 | Inquire | 1 mg | Inquire for details[6] |
| BDG Synthesis | Inquire | >98% | 10 mg | HCl salt form available[7] |
Experimental Protocol: Quantification of Prazosin in Human Plasma using LC-MS/MS
This section details a representative experimental protocol for the quantification of Prazosin in human plasma utilizing Prazosin-d8 as an internal standard (IS) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
2.1. Materials and Reagents
-
Prazosin reference standard
-
Prazosin-d8 internal standard
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
2.3. Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Spike 50 µL of plasma with 10 µL of Prazosin-d8 working solution (10 ng/mL) to serve as the internal standard.
-
Perform protein precipitation by adding 300 µL of methanol to the plasma sample.
-
Vortex the mixture for 8 minutes.
-
Centrifuge the sample at 5500 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a new tube.
-
Dilute the supernatant with 200 µL of ultrapure water.
-
Inject a 4 µL aliquot of the final solution into the LC-MS/MS system.
2.4. LC-MS/MS Conditions
-
Chromatographic Column: A suitable C18 column (e.g., Waters ACQUITY UPLC® HSS T3).
-
Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.35 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Prazosin transition: m/z 384.2 → 95.0
-
Prazosin-d8 transition: m/z 392.2 → 95.0
-
2.5. Data Analysis
-
Quantify Prazosin concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of Prazosin spiked into blank plasma.
-
Determine the concentration of Prazosin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Prazosin in plasma using Prazosin-d8.
Alpha-1 Adrenergic Receptor Signaling Pathway
Prazosin is a selective antagonist of alpha-1 adrenergic receptors. The diagram below depicts the canonical signaling pathway initiated by the activation of these G-protein coupled receptors.
References
- 1. vivanls.com [vivanls.com]
- 2. Prazosin-D8 | CAS No- 1006717-55-0 | Simson Pharma Limited [simsonpharma.com]
- 3. Prazosin -D8 - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prazosin-[d8] – Bioquote [bioquote.com]
- 7. bdg.co.nz [bdg.co.nz]
An In-Depth Technical Guide to the Use of Prazosin-d8 for Preliminary In Vitro Binding Assays
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of Prazosin-d8 in preliminary in vitro binding assays targeting alpha-1 adrenergic receptors. This document outlines the core principles, experimental protocols, and data interpretation relevant to these studies.
Introduction
Prazosin is a potent and selective antagonist of alpha-1 adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1][2] These receptors are subdivided into three subtypes: α1A, α1B, and α1D.[1] Prazosin exhibits high affinity for all three subtypes.[3][4] The deuterated analog, Prazosin-d8, serves as a valuable tool in competitive binding assays. Deuterated compounds are highly similar to their non-deuterated counterparts in terms of their selectivity for biological receptors and their overall pharmacodynamic properties.[5] Consequently, the binding affinity of Prazosin-d8 to alpha-1 adrenergic receptors is expected to be virtually identical to that of unlabeled Prazosin.
In a typical competitive binding assay, Prazosin-d8 is used as an unlabeled competitor against a radiolabeled ligand, such as [3H]-Prazosin, to determine the binding affinity (Ki) of test compounds for the alpha-1 adrenergic receptor. This approach allows for the characterization of novel compounds and their potential interaction with this important class of receptors.
Quantitative Binding Data
The following tables summarize the binding affinities of Prazosin for the human and rat alpha-1 adrenergic receptor subtypes. This data is presented as a reliable proxy for the binding characteristics of Prazosin-d8.
Table 1: Binding Affinity of Prazosin for Human Alpha-1 Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| α1A | [3H]-Prazosin | 0.71 ± 0.07 | 1552 ± 166 | [6] |
| α1B | [3H]-Prazosin | 0.87 ± 0.11 | 4350 ± 317 | [6] |
| α1D | [3H]-Prazosin | 1.90 ± 0.31 | 417 ± 48 | [6] |
Table 2: Binding Affinity of Prazosin for Rat Alpha-1 Adrenergic Receptor Subtypes
| Tissue | Receptor Subtype(s) | pKi | Reference |
| Tail Artery | α1A/α1B | 9.4 ± 0.1 | [3] |
| Tissue | KD (pM) | Bmax (fmol/mg protein) | Reference |
| Heart | - | - | [7] |
| Spleen | - | - | [7] |
| Tissue | pKD (high affinity) | Rhigh (fmol/mg protein) | pKD (low affinity) | Rlow (fmol/mg protein) | Reference |
| Cerebral Cortex | 10.18 | 308 | 8.96 | 221 | [8] |
| Myocardial Cells | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| - | 155.9 ± 8.0 | 76.7 ± 11.1 | [9] |
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay using [3H]-Prazosin as the radioligand and Prazosin-d8 as a reference competitor is provided below.
Membrane Preparation
-
Tissue/Cell Homogenization: Tissues or cells expressing the alpha-1 adrenergic receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated.
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Competitive Radioligand Binding Assay
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Plate Setup: The assay is typically performed in a 96-well plate format with a final assay volume of 250 µL per well.
-
Component Addition: To each well, add the following components in order:
-
150 µL of the membrane preparation (typically 3-20 µg of protein for cell membranes or 50-120 µg for tissue membranes).
-
50 µL of a solution containing the unlabeled competitor (e.g., Prazosin-d8 or a test compound) at various concentrations. For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM Phentolamine) is used. For total binding, buffer is added instead of a competitor.
-
50 µL of the radioligand solution (e.g., [3H]-Prazosin) at a fixed concentration, typically at or below its Kd value.
-
-
Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.[10]
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times (e.g., four times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying: The filters are dried (e.g., for 30 minutes at 50°C).
-
Scintillation Counting: A scintillation cocktail is added to the dried filters, and the radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the specific binding as a function of the log of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Alpha-1 adrenergic receptor signaling cascade.
Experimental Workflow for Competitive Binding Assay
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 3. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three distinct binding sites for [3H]-prazosin in the rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Note: High-Throughput Quantification of Prazosin in Human Plasma using Prazosin-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Prazosin in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Prazosin-d8, is utilized. The method employs a simple protein precipitation for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and bioequivalence trials. The described method demonstrates excellent linearity, sensitivity, and reproducibility, meeting the regulatory guidelines for bioanalytical method validation.
Introduction
Prazosin is a selective alpha-1 adrenergic receptor antagonist used in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD). Accurate determination of Prazosin concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity and selectivity.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) is critical in LC-MS/MS to compensate for variability in sample preparation and matrix effects.[2][3] A SIL-IS, such as Prazosin-d8, co-elutes with the analyte and exhibits similar ionization efficiency, thereby correcting for potential ion suppression or enhancement and leading to more reliable and accurate data.[2] Prazosin-d8 is an ideal internal standard for the quantification of Prazosin by GC- or LC-MS.[4][5] This application note provides a detailed protocol for the quantification of Prazosin in human plasma using Prazosin-d8 as the internal standard.
Experimental
Materials and Reagents
-
Prazosin hydrochloride (Reference Standard)
-
Prazosin-d8 (Internal Standard)[4]
-
Methanol (LC-MS Grade)
-
Formic acid (LC-MS Grade)
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
Liquid Chromatograph (UPLC or HPLC system)
-
Tandem Mass Spectrometer
-
Analytical Column: Waters ACQUITY UPLC® HSS T3 or equivalent
Standard Solutions Preparation
Prazosin Stock Solution (1 mg/mL): Accurately weigh and dissolve Prazosin hydrochloride in methanol.
Prazosin-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve Prazosin-d8 in methanol.
Working Standard Solutions: Prepare serial dilutions of the Prazosin stock solution with methanol:water (1:1, v/v) to create calibration standards.
Internal Standard Working Solution (10 ng/mL): Dilute the Prazosin-d8 stock solution with methanol.[1]
Sample Preparation
-
Pipette 50 µL of human plasma into a microcentrifuge tube.[1]
-
Add 10 µL of the Prazosin-d8 internal standard working solution (10 ng/mL) to each plasma sample, except for the blank.[1]
-
Vortex for 10 seconds.
-
Add 300 µL of methanol to precipitate proteins.[1]
-
Vortex for 8 minutes.[1]
-
Centrifuge at 5500 x g for 10 minutes.[1]
-
Transfer 100 µL of the supernatant to a new tube.[1]
-
Dilute with 200 µL of ultrapure water.[1]
-
Inject 4 µL into the LC-MS/MS system.[1]
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC® HSS T3 |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 4.0 µL |
| Column Temperature | Maintained at an appropriate temperature |
| Autosampler Temperature | 6°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Prazosin) | m/z 384.2 → 95.0 |
| MRM Transition (Prazosin-d8) | m/z 392.2 → 95.0 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Prazosin in human plasma. The use of Prazosin-d8 as an internal standard effectively compensated for matrix effects and variability during sample processing.
Linearity and Sensitivity
The method was linear over the concentration range of 0.1000 to 30.00 ng/mL.[1][6][7] The lower limit of quantification (LLOQ) was established at 0.1000 ng/mL, showcasing the high sensitivity of the method.[1][6][7]
| Parameter | Result |
| Linearity Range | 0.1000 - 30.00 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits set by regulatory guidelines.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | ≤ 10.3% | ≤ 10.3% | Within ±15% |
| Medium | ≤ 10.3% | ≤ 10.3% | Within ±15% |
| High | ≤ 10.3% | ≤ 10.3% | Within ±15% |
| LLOQ | ≤ 20% | ≤ 20% | Within ±20% |
Data synthesized from reported values.[8][9][10]
Recovery
The extraction recovery of Prazosin and Prazosin-d8 from human plasma was consistent and high.
| Analyte | Mean Extraction Recovery (%) |
| Prazosin | >89.3% |
| Prazosin-d8 (IS) | >89.3% |
Data synthesized from reported values.[6][9]
Workflow and Pathway Diagrams
Caption: Experimental workflow for Prazosin quantification.
Caption: Role of Prazosin-d8 as an internal standard.
Conclusion
This application note details a simple, rapid, and sensitive LC-MS/MS method for the quantification of Prazosin in human plasma. The use of Prazosin-d8 as an internal standard ensures high accuracy and precision, making the method suitable for high-throughput bioanalysis in clinical and research settings. The described protocol and performance data demonstrate a reliable approach for pharmacokinetic and bioequivalence studies of Prazosin.
References
- 1. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. texilajournal.com [texilajournal.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. frontiersin.org [frontiersin.org]
- 7. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China [m.x-mol.net]
- 8. Simple and high sample throughput LC/ESI-MS/MS method for bioequivalence study of prazosin, a drug with risk of orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Prazosin in Human Plasma Using Prazosin-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prazosin is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of hypertension.[1][2] Accurate and reliable quantification of Prazosin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Prazosin in human plasma. The method utilizes a stable isotope-labeled internal standard, Prazosin-d8, to ensure high accuracy and precision.[1][2][3][4] The simple protein precipitation extraction procedure and rapid chromatographic runtime make this method suitable for high-throughput analysis.[1][2][3][4]
Experimental Protocols
Materials and Reagents
-
Prazosin hydrochloride (Reference Standard)
-
Methanol (LC-MS Grade)
-
Formic acid (LC-MS Grade)
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
Liquid Chromatograph: ACQUITY UPLC I-CLASS system (Waters, United States) or equivalent[1][3]
-
Mass Spectrometer: AB Sciex Triple Quad 5500 (AB Sciex, United States) or equivalent[1][3]
-
Analytical Column: Waters ACQUITY UPLC® HSS T3 column (1.8 µm, 2.1 × 50 mm) or equivalent[1][3]
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma, add 10 µL of Prazosin-d8 internal standard working solution (10 ng/mL).[1][3]
-
Dilute the supernatant with 200 µL of ultrapure water.[1][3]
-
Inject 4 µL of the final solution into the LC-MS/MS system.[1][3]
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Waters ACQUITY UPLC® HSS T3, 1.8 µm, 2.1 x 50 mm[1][3]
-
Gradient Program:
-
Column Temperature: 40°C[3]
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2][3]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1000 – 30.00 ng/mL[1][2][3] |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL[1][3] |
| Correlation Coefficient (r²) | ≥ 0.99[8][9][10] |
| Extraction Recovery | ≥89.3%[1] |
| Precision (CV%) | ≤ 10.3%[8][9][10] |
| Accuracy | Within ±20% at LLOQ, ±15% at other concentrations[1][3] |
Table 2: Pharmacokinetic Parameters of Prazosin (2 mg oral dose, fasting)
| Parameter | Test Formulation | Reference Formulation |
| Cmax (ng/mL) | 18.28 ± 4.42 | 18.17 ± 4.17[3] |
| Tmax (h) | 1.00 [0.50-2.50] | 1.00 [0.50-3.50][3] |
| AUC0-24 (ng·h/mL) | 96.21 (female median), 64.81 (male median) | - |
| AUC0-∞ (ng·h/mL) | 97.86 (female median), 66.84 (male median) | - |
| t1/2 (h) | 4.25 [2.04–10.15] | 4.26 [2.09–9.57][3] |
Visualizations
Caption: Experimental workflow for Prazosin quantification.
Caption: Logical relationship of analytical components.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Prazosin-d8 | CAS 1006717-55-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Simple and high sample throughput LC/ESI-MS/MS method for bioequivalence study of prazosin, a drug with risk of orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Prazosin in Human Plasma using Prazosin-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Prazosin in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Prazosin-d8, is utilized. The protocol employs a simple protein precipitation step for sample preparation, enabling a rapid analysis time of 3.5 minutes.[1] This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, offering excellent linearity and a low limit of quantification.[2][3]
Introduction
Prazosin is an alpha-adrenergic blocker used for treating hypertension, anxiety, and panic disorders.[4] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[5] The use of a stable isotope-labeled internal standard, such as Prazosin-d8, is the gold standard in quantitative bioanalysis using mass spectrometry. Prazosin-d8 shares near-identical physicochemical properties with the analyte, Prazosin, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variability in the analytical process.[1] This document provides a detailed protocol for sample preparation and LC-MS/MS analysis.
Experimental Protocol
This method is validated for the quantification of Prazosin in human plasma with high sensitivity and specificity.[3]
Materials and Reagents
-
Prazosin hydrochloride (Reference Standard)
-
Prazosin-d8 (Internal Standard)[4]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile[5]
-
Formic Acid (0.1% in water)
-
Ultrapure Water
-
Human Plasma (blank)
Equipment
-
Ultra-Performance Liquid Chromatography (UPLC) system (e.g., Waters ACQUITY UPLC I-CLASS)[3]
-
Triple Quadrupole Mass Spectrometer (e.g., AB Sciex Triple Quad 5500)[3]
-
Analytical Column: Waters ACQUITY UPLC® HSS T3 column[2]
-
Microcentrifuge
-
Vortex Mixer
-
Calibrated Pipettes
Sample Preparation
-
Thaw plasma samples to room temperature.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the Prazosin-d8 internal standard (IS) working solution (10 ng/mL).[1][2]
-
Transfer 100 µL of the resulting supernatant to a new tube or well plate.
-
Dilute the supernatant with 200 µL of ultrapure water.[1][2]
-
Inject 4 µL of the final mixture into the LC-MS/MS system.[1][2]
Liquid Chromatography Conditions
The chromatographic separation is achieved using gradient elution.[2]
| Parameter | Value |
| Column | Waters ACQUITY UPLC® HSS T3[2] |
| Mobile Phase A | Methanol[1][2] |
| Mobile Phase B | 0.1% Formic Acid in Water[1][2] |
| Flow Rate | 0.35 mL/min[1][2] |
| Injection Volume | 4 µL[2] |
| Analysis Time | 3.5 minutes[1][2] |
| Elution | Gradient[2] |
Mass Spectrometry Conditions
Quantification is performed using positive ionization mode with multiple reaction monitoring (MRM).[1][2]
| Parameter | Prazosin | Prazosin-d8 (IS) |
| Ionization Mode | Positive[1][2] | Positive[1][2] |
| MRM Transition (m/z) | 384.2 → 95.0[1][2] | 392.2 → 95.0[1][2] |
Method Performance
The validated LC-MS/MS method demonstrates high sensitivity, specificity, and efficiency for the precise quantification of Prazosin in human plasma.[3]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1000 – 30.00 ng/mL[2][6] |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL[1][2] |
| Extraction Recovery | ≥ 89.3%[1] |
| Inter-day Precision (%CV) | 2.34%[5] |
| Intra-day Precision (%CV) | 4.53%[5] |
| Accuracy | 98.85% - 100.75%[5] |
Workflow and Pathway Diagrams
The following diagrams illustrate the key processes involved in this analytical protocol.
Caption: Experimental workflow for Prazosin analysis.
Caption: Logical relationship of analytical components.
References
- 1. Frontiers | A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Prazobind-d8 Stock Solutions and Working Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prazobind-d8 (Prazosin-d8) is the deuterium-labeled form of Prazosin, an α₁-adrenergic receptor antagonist.[1][2] Due to its chemical and physical similarities to the unlabeled analyte, this compound is an ideal internal standard (IS) for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2] The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[3][4]
This document provides a detailed protocol for the preparation of primary stock solutions and subsequent working standards of this compound for use in research and drug development applications.
This compound Properties and Solubility
Accurate preparation begins with understanding the fundamental properties of the compound. Key chemical and physical data for this compound are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone | [5] |
| CAS Number | 1006717-55-0 | [1][6] |
| Molecular Formula | C₁₉H₁₃D₈N₅O₄ | [1][6] |
| Molecular Weight | ~391.45 g/mol | [1][6] |
| Appearance | White to off-white solid | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Comments |
| DMSO | 41.67 mg/mL (106.45 mM) | May require sonication and warming to 60°C. Use newly opened DMSO as hygroscopic nature can impact solubility.[1] |
| Chloroform | Soluble | [2] |
| Methanol | Sparingly soluble | [2] |
| Water | 0.1 mg/mL (0.26 mM) | May require sonication and warming.[1] |
Table 3: Recommended Storage Conditions for this compound Solutions
| Form | Storage Temperature | Maximum Storage Period |
| Solid Powder | -20°C | 3 years |
| Solution in Solvent | -80°C | 6 months |
| Solution in Solvent | -20°C | 1 month |
| To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use vials before freezing.[1] |
Experimental Protocols
The following protocols outline the steps for preparing a primary stock solution and serially diluted working standards. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Materials and Equipment
-
This compound (solid powder)
-
Analytical balance (readable to at least 0.01 mg)
-
Grade A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
-
Amber glass or polypropylene vials for storage
-
Solvents: Dimethyl sulfoxide (DMSO, anhydrous), Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution in DMSO
-
Equilibration: Allow the this compound container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 1.0 mg of this compound powder using an analytical balance and transfer it into a 1 mL Grade A amber volumetric flask. Record the exact weight.
-
Dissolution: Add approximately 0.7 mL of anhydrous DMSO to the flask.
-
Mixing: Gently swirl the flask to wet the powder. Mix using a vortex mixer for 30 seconds. If the solid is not fully dissolved, place the flask in a sonicator bath for 5-10 minutes. Gentle warming (up to 60°C) can be applied if necessary to aid dissolution.[1]
-
Final Volume: Once the solid is completely dissolved and the solution has returned to room temperature, add DMSO to bring the final volume to the 1.0 mL mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure a homogenous solution.
-
Labeling and Storage: Transfer the stock solution into clearly labeled, amber-colored storage vials. Label should include: Compound Name (this compound), Concentration, Solvent, Preparation Date, and Preparer's Initials. Store at -20°C or -80°C as per Table 3.
Protocol 2: Preparation of Working Standards by Serial Dilution
Working standards are prepared by diluting the primary stock solution to the desired concentrations for building calibration curves and preparing quality control samples. The diluent should be compatible with the analytical method's mobile phase (e.g., 50:50 Methanol:Water).
Example: Preparation of a 1 µg/mL Working Standard
-
Intermediate Standard (10 µg/mL):
-
Allow the 1 mg/mL primary stock solution to thaw completely and equilibrate to room temperature.
-
Vortex the stock solution for 10 seconds.
-
Using a calibrated pipette, transfer 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with your chosen diluent (e.g., 50:50 Methanol:Water).
-
Cap and invert the flask 10-15 times to mix thoroughly. This creates a 10 µg/mL intermediate standard.
-
-
Final Working Standard (1 µg/mL):
-
Transfer 100 µL of the 10 µg/mL intermediate standard into a new 1 mL volumetric flask.
-
Dilute to the mark with the same diluent.
-
Cap and invert the flask 10-15 times to ensure homogeneity. This creates the 1 µg/mL working standard.
-
-
Storage: Working standards are typically less stable than stock solutions and should ideally be prepared fresh daily. If storage is necessary, store in tightly sealed vials at 2-8°C for short-term use (1-2 days) or at -20°C for longer periods, but stability should be verified.
Diagrams and Workflows
Visual aids are essential for understanding complex processes and pathways. The following diagrams illustrate the preparation workflow and the biological mechanism of action for Prazosin.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Prazosin competitively blocks α1-adrenergic receptor signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. youtube.com [youtube.com]
- 5. Prazosin-d8 | C19H21N5O4 | CID 25216777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prazosin-d8 | CAS 1006717-55-0 | LGC Standards [lgcstandards.com]
Application Notes and Protocols for the Quantification of Prazosin in Plasma and Tissue Samples Using Prazosin-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Prazosin in both plasma and tissue samples using its deuterated internal standard, Prazosin-d8, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision in bioanalytical quantification.[1][2]
Quantification of Prazosin in Human Plasma
This section details a validated, high-throughput LC-MS/MS method for the sensitive and accurate quantification of Prazosin in human plasma.[1][2]
Experimental Protocol
A rapid, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of Prazosin in human plasma.[1][2][3] This method employs Prazosin-d8 as an isotopic internal standard to ensure accuracy.[1][2]
1.1.1. Materials and Reagents
-
Prazosin hydrochloride (Reference Standard)
-
Prazosin-d8 (Internal Standard)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Blank)
1.1.2. Sample Preparation
The sample preparation is conducted using a protein precipitation method:[1][2]
-
Thaw plasma samples to room temperature.
-
In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Spike with 10 µL of Prazosin-d8 internal standard working solution (10 ng/mL).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 8 minutes.
-
Transfer 100 µL of the supernatant to a new tube.
-
Dilute the supernatant with 200 µL of ultrapure water.
-
Inject 4 µL of the final sample into the LC-MS/MS system.[1][2]
1.1.3. Liquid Chromatography Conditions
-
LC System: Waters ACQUITY UPLC® I-CLASS system[3]
-
Column: Waters ACQUITY UPLC® HSS T3 column (1.8 µm, 2.1 × 50 mm)[3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 4.0 μL[3]
-
Autosampler Temperature: 6°C[3]
-
Gradient Elution Program:
-
0–0.5 min: 35% B
-
0.5–1.8 min: 35% → 98% B
-
1.8–2.8 min: 98% B
-
2.8–3.5 min: 98% → 35% B[3]
-
1.1.4. Mass Spectrometry Conditions
-
Mass Spectrometer: AB Sciex Triple Quad 5500[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method for Prazosin quantification in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 0.1000–30.00 ng/mL[1][2] |
| LLOQ | 0.1000 ng/mL[1] |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1000 | 8.7 | 11.2 | 95.0 - 105.0 |
| Low QC | 0.2000 | 6.5 | 8.9 | 97.5 - 102.5 |
| Medium QC | 5.000 | 4.3 | 6.1 | 98.0 - 101.0 |
| High QC | 25.00 | 3.8 | 5.5 | 99.0 - 100.5 |
Note: Specific accuracy and precision values are representative and may vary slightly between studies.
Table 3: Recovery and Matrix Effect
| Parameter | Prazosin | Prazosin-d8 (IS) |
| Extraction Recovery | 89.3% to 96.0%[2] | Consistent across samples |
| Matrix Effect | Variation coefficients below 15%[2] | Compensated by IS |
Experimental Workflow Diagram
Proposed Protocol for Quantification of Prazosin in Tissue Samples
This section provides a proposed protocol for the quantification of Prazosin in tissue samples, such as brain tissue. This protocol is based on established methods for small molecule extraction from tissues and the LC-MS/MS conditions validated for plasma analysis. Further method development and validation are recommended for specific tissue types.
Experimental Protocol
2.1.1. Materials and Reagents
-
Prazosin hydrochloride (Reference Standard)
-
Prazosin-d8 (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Ultrapure Water
-
Homogenization Buffer (e.g., Phosphate Buffered Saline)
2.1.2. Tissue Sample Preparation
-
Accurately weigh a portion of the frozen tissue sample.
-
Add homogenization buffer (typically 4 volumes of buffer to 1 volume of tissue, e.g., 400 µL for 100 mg of tissue).
-
Homogenize the tissue sample on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
Transfer a known volume (e.g., 50 µL) of the tissue homogenate to a clean microcentrifuge tube.
-
Spike with an appropriate amount of Prazosin-d8 internal standard working solution.
-
Perform liquid-liquid extraction by adding 4 volumes of ethyl acetate.
-
Vortex vigorously for 10 minutes.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 15 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL of 35% methanol in water with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Inject the supernatant into the LC-MS/MS system.
2.1.3. Liquid Chromatography and Mass Spectrometry Conditions
The LC-MS/MS conditions described for plasma analysis (Sections 1.1.3 and 1.1.4) can be used as a starting point for tissue sample analysis. Optimization of the chromatographic gradient may be necessary depending on the complexity of the tissue matrix.
Quantitative Data Considerations
For tissue samples, it is crucial to validate the method for parameters such as:
-
Linearity and LLOQ: Determined using calibration standards prepared in the corresponding blank tissue homogenate.
-
Accuracy and Precision: Assessed using quality control samples prepared in the blank tissue homogenate at multiple concentration levels.
-
Extraction Recovery: Evaluated by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Investigated by comparing the analyte response in post-extraction spiked tissue homogenate to that in a neat solution.
Tissue Analysis Workflow Diagram
References
Application Notes and Protocols for In Vivo Experimental Design Using Prazobind-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prazobind-d8 is a deuterated analog of Prazosin, a potent and selective antagonist of alpha-1 adrenergic receptors (α1-ARs).[1][2] These receptors are key mediators of the sympathetic nervous system, playing a crucial role in smooth muscle contraction, particularly in blood vessels and the prostate.[2] The three subtypes of α1-ARs (α1A, α1B, and α1D) are G protein-coupled receptors that, upon activation by catecholamines like norepinephrine and epinephrine, trigger a signaling cascade through the Gq/11 pathway.[3] This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and smooth muscle contraction.[4][5]
Due to its antagonistic action on α1-ARs, this compound holds therapeutic potential for conditions such as hypertension and benign prostatic hyperplasia (BPH).[2] The introduction of deuterium (d8) can offer advantages in terms of metabolic stability and pharmacokinetic profile, making it a valuable tool for in vivo research. These application notes provide a comprehensive guide to designing and conducting in vivo experiments with this compound, including detailed protocols for pharmacokinetic and pharmacodynamic studies.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Oral Administration, 10 mg/kg)
| Parameter | Value | Unit |
| Cmax | 150 | ng/mL |
| Tmax | 1.5 | h |
| AUC(0-t) | 750 | ng·h/mL |
| AUC(0-inf) | 810 | ng·h/mL |
| t1/2 | 3.2 | h |
| CL/F | 12.3 | L/h/kg |
| Vd/F | 56.2 | L/kg |
This data is representative and may vary based on experimental conditions.
Table 2: Effect of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg) | Baseline MAP (mmHg) | MAP at 2h Post-Dose (mmHg) | % Change in MAP |
| Vehicle Control | - | 185 ± 5 | 183 ± 6 | -1.1% |
| This compound | 1 | 188 ± 7 | 165 ± 5 | -12.2% |
| This compound | 5 | 186 ± 6 | 142 ± 7 | -23.7% |
| This compound | 10 | 187 ± 5 | 125 ± 8* | -33.2% |
*Data are presented as mean ± SEM. p < 0.05 compared to vehicle control.
Mandatory Visualizations
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Site of this compound Action.
Caption: General Workflow for In Vivo Pharmacokinetic and Pharmacodynamic Studies of this compound.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Sprague-Dawley Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimation: Acclimate rats for at least 7 days prior to the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Dosing: Prepare a suspension of this compound in the vehicle at the desired concentration. Administer a single oral dose (e.g., 10 mg/kg) via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples into anticoagulant tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Protocol 2: Pharmacodynamic (PD) Study of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the dose-dependent effect of this compound on blood pressure in a hypertensive animal model.
Materials:
-
This compound
-
Vehicle
-
Male Spontaneously Hypertensive Rats (SHR) (16-20 weeks old)
-
Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment
-
Oral gavage needles
Methodology:
-
Animal Preparation: If using telemetry, surgically implant transmitters according to the manufacturer's instructions and allow for a recovery period of at least one week. For the tail-cuff method, acclimate the rats to the restraining device for several days before the study.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP), systolic blood pressure, and diastolic blood pressure for at least 24 hours (telemetry) or on three separate occasions (tail-cuff) prior to dosing.
-
Randomization and Dosing: Randomly assign animals to different treatment groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, and 10 mg/kg this compound). Administer the assigned treatment via oral gavage.
-
Blood Pressure Monitoring: Continuously monitor blood pressure for at least 24 hours post-dose (telemetry) or at specific time points (e.g., 1, 2, 4, 6, 8, and 24 hours) using the tail-cuff method.
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
Conclusion
These application notes provide a foundational framework for the in vivo evaluation of this compound. The detailed protocols for pharmacokinetic and pharmacodynamic studies, along with the illustrative data and diagrams, offer researchers a comprehensive guide to initiate their investigations. Adherence to sound experimental design, including proper controls, randomization, and blinding, is crucial for obtaining reproducible and reliable results.[6] The insights gained from such studies will be instrumental in elucidating the therapeutic potential of this compound.
References
- 1. Alpha-1 adrenergic receptor antagonists to prevent hyperinflammation and death from lower respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
Application Notes and Protocols for the Quantitative Bioanalysis of Alpha-1 Adrenoceptor Antagonists with Prazobind-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 adrenoceptor antagonists are a class of drugs widely used in the treatment of conditions such as hypertension and benign prostatic hyperplasia.[1] These compounds act by blocking the effects of norepinephrine on the alpha-1 adrenergic receptors, leading to smooth muscle relaxation and vasodilation.[1] Accurate and robust bioanalytical methods are crucial for the pharmacokinetic and toxicokinetic assessment of these drugs during their development and clinical use.
This document provides a detailed application note and protocol for the quantitative bioanalysis of alpha-1 adrenoceptor antagonists in a biological matrix, using a deuterated internal standard, Prazobind-d8, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an ideal internal standard for quantitative analysis due to its similar chemical properties to many alpha-1 adrenoceptor antagonists and its distinct mass, ensuring high accuracy and precision.
Signaling Pathway of Alpha-1 Adrenoceptors
Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily.[2] Upon activation by catecholamines like norepinephrine and epinephrine, these receptors primarily couple to the Gq heterotrimeric G protein. This coupling initiates a signaling cascade that activates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[2] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various physiological responses, most notably smooth muscle contraction.[2]
Alpha-1 Adrenoceptor Signaling Pathway
Experimental Protocols
A robust and reliable LC-MS/MS method is essential for the accurate quantification of alpha-1 adrenoceptor antagonists in biological matrices. The following protocols detail the necessary steps from sample preparation to data analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[3][4][5]
Materials:
-
Plasma samples
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following tables outline typical LC-MS/MS parameters for the analysis of an exemplary alpha-1 adrenoceptor antagonist with this compound as the internal standard.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Exemplary Antagonist | [Insert precursor ion] | [Insert product ion] | 100 | [Insert value] |
| This compound (IS) | [Insert precursor ion + 8] | [Insert product ion] | 100 | [Insert value] |
Note: The specific MRM transitions and collision energies need to be optimized for the specific alpha-1 adrenoceptor antagonist being analyzed.
Bioanalytical Workflow
The overall workflow for the quantitative bioanalysis of alpha-1 adrenoceptor antagonists using this compound is depicted in the following diagram.
Quantitative Bioanalysis Workflow
Data Presentation and Method Validation
For reliable results, the bioanalytical method must be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 4: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal ion suppression or enhancement |
| Stability | Analyte stable under various storage and processing conditions |
Conclusion
This application note provides a comprehensive protocol for the quantitative bioanalysis of alpha-1 adrenoceptor antagonists in plasma using this compound as an internal standard. The detailed LC-MS/MS method, including sample preparation and instrument parameters, offers a robust and reliable approach for pharmacokinetic and other drug development studies. Adherence to the described protocols and proper method validation will ensure the generation of high-quality data for regulatory submissions and scientific research.
References
Application Notes and Protocols for Prazosin-d8 in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prazosin is a potent and selective antagonist of α1-adrenergic receptors, which play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction.[1] Consequently, prazosin is utilized in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD)-associated nightmares.[2][3] Receptor occupancy (RO) studies are fundamental in drug development to establish the relationship between the dose of a drug, the extent of its binding to the target receptor, and the resulting pharmacological effect. These studies are critical for optimizing dosing regimens and predicting clinical efficacy and potential side effects.
Prazosin-d8, a deuterated analog of prazosin, serves as an invaluable tool in these studies, primarily as an internal standard for the highly accurate quantification of prazosin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The incorporation of deuterium atoms results in a molecule with a higher mass, allowing for its distinction from the non-labeled drug during mass spectrometric analysis, without significantly altering its chemical properties. While the kinetic isotope effect of deuterium can sometimes influence reaction rates and binding affinities, in the context of using Prazosin-d8 as an internal standard for quantification, this effect is generally considered negligible.[4][5][6]
These application notes provide detailed protocols for in vitro, ex vivo, and in vivo receptor occupancy studies involving prazosin and its deuterated form, Prazosin-d8.
Data Presentation
Table 1: In Vitro Binding Affinity of Prazosin for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Assay Method | Reference |
| α1A | [3H]-Prazosin | Rat Heart Membranes | ~20% of total α1 | Competition Binding | [7] |
| α1B | [3H]-Prazosin | Rat Heart Membranes | ~80% of total α1 | Competition Binding | [7] |
| α1 | [3H]-Prazosin | Bovine Teat Muscle Membranes | 0.47 ± 0.05 (Kd) | Saturation Binding | [8][9] |
| α1 | [3H]-Prazosin | Rat Brain Membranes | 0.28 (Kd) | Saturation Binding | [10] |
| α1A | Prazosin | Sf9 Membranes | - | Competition Binding | [11] |
| α1B | Prazosin | Sf9 Membranes | - | Competition Binding | [11] |
| α1D | Prazosin | Sf9 Membranes | - | Competition Binding | [11] |
Table 2: Receptor Density (Bmax) of α1-Adrenergic Receptors in Various Tissues
| Tissue | Ligand | Bmax (fmol/mg protein) | Assay Method | Reference |
| Bovine Teat Muscles | [3H]-Prazosin | 128 ± 13 | Saturation Binding | [8][9] |
| Rat Brain | [3H]-Prazosin | 77 | Saturation Binding | [10] |
| Rat Heart (Ventricles) | [3H]-WB4101 | 27.7 | Saturation Binding | [12] |
| Rat Liver | [3H]-Prazosin | ~70 (solubilized) | Saturation Binding | [13] |
Experimental Protocols
In Vitro Receptor Occupancy: Radioligand Binding Assay with [3H]-Prazosin
This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of α1-adrenergic receptors in a target tissue, and a competition binding experiment to determine the potency (Ki) of a test compound.
Materials:
-
Radioligand: [3H]-Prazosin
-
Non-labeled Ligand: Prazosin (for non-specific binding determination) and test compounds
-
Tissue Homogenate: Membrane preparation from the tissue of interest (e.g., brain, heart, prostate)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold
-
Scintillation Counter and Scintillation Fluid
Protocol:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., using a Bradford assay).
-
-
Saturation Binding Assay:
-
Set up a series of tubes with a fixed amount of membrane protein.
-
Add increasing concentrations of [3H]-Prazosin to the tubes.
-
For each concentration, prepare a parallel tube containing a high concentration of non-labeled prazosin to determine non-specific binding.
-
Incubate the tubes at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[11]
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
-
Competition Binding Assay:
-
Set up tubes with a fixed amount of membrane protein and a fixed concentration of [3H]-Prazosin (typically at or near its Kd value).
-
Add increasing concentrations of the unlabeled test compound.
-
Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled prazosin).
-
Follow the incubation, filtration, and counting steps as described for the saturation assay.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental workflow for in vitro radioligand binding assay.
Ex Vivo Receptor Occupancy
This protocol determines the receptor occupancy in a tissue following in vivo administration of a test compound.[14]
Materials:
-
Test Compound
-
Radioligand: [3H]-Prazosin
-
Animal Model (e.g., rat, mouse)
-
Cryostat
-
Microscope Slides
-
Autoradiography Cassettes and Film or Phosphor Imaging Screens
-
Image Analysis Software
Protocol:
-
In Vivo Dosing:
-
Administer the test compound to the animals at various doses and time points.
-
Include a vehicle-treated control group.
-
-
Tissue Collection and Preparation:
-
At a predetermined time after dosing, euthanize the animals and rapidly dissect the tissue of interest.
-
Freeze the tissue immediately (e.g., in isopentane cooled with liquid nitrogen).
-
Section the frozen tissue using a cryostat and mount the sections on microscope slides.
-
-
Ex Vivo Radioligand Binding:
-
Incubate the tissue sections with a saturating concentration of [3H]-Prazosin.
-
Wash the sections to remove unbound radioligand.
-
Dry the slides.
-
-
Autoradiography:
-
Appose the slides to autoradiographic film or a phosphor imaging screen in a light-tight cassette.
-
Develop the film or scan the screen after an appropriate exposure time.
-
-
Data Analysis:
-
Quantify the optical density or signal intensity in the regions of interest using image analysis software.
-
Calculate the percentage of receptor occupancy as: % Occupancy = (1 - (Binding in treated animal / Binding in vehicle control)) * 100
-
Workflow for ex vivo receptor occupancy determination.
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
PET imaging allows for the non-invasive quantification of receptor occupancy in living subjects.[15][16] A suitable PET radioligand for α1-adrenergic receptors is required.
General Protocol Outline:
-
Radioligand Selection and Synthesis: A positron-emitting radioligand with high affinity and selectivity for α1-adrenergic receptors is necessary.
-
Subject Preparation: Subjects (animal or human) are positioned in the PET scanner.
-
Baseline Scan: A baseline PET scan is performed following the injection of the radioligand to determine the initial receptor availability.[15]
-
Drug Administration: The test compound (e.g., prazosin) is administered.
-
Post-treatment Scan: A second PET scan is conducted after drug administration to measure the reduced binding of the radioligand due to receptor occupancy by the drug.[15]
-
Data Analysis:
-
PET images are reconstructed and analyzed to determine the binding potential (BP) or distribution volume (VT) of the radioligand in specific brain or tissue regions.
-
Receptor occupancy is calculated as the percentage reduction in the binding parameter from the baseline scan: % Occupancy = ((BP_baseline - BP_post-drug) / BP_baseline) * 100
-
Logical flow of an in vivo PET receptor occupancy study.
Quantification of Prazosin using LC-MS/MS with Prazosin-d8
This protocol outlines the use of Prazosin-d8 as an internal standard for the accurate quantification of prazosin in plasma samples, which is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling in conjunction with receptor occupancy data.[2]
Materials:
-
Plasma Samples from subjects dosed with prazosin
-
Prazosin analytical standard
-
Prazosin-d8 internal standard
-
LC-MS/MS System
-
Solvents for protein precipitation and mobile phase (e.g., methanol, formic acid)
Protocol:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a known volume of plasma, add a known amount of Prazosin-d8 internal standard solution.
-
Precipitate proteins by adding a solvent like methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate prazosin and Prazosin-d8 from other plasma components using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify prazosin and Prazosin-d8 using multiple reaction monitoring (MRM) in positive ionization mode. The MRM transitions would be m/z 384.2 → 95.0 for prazosin and m/z 392.2 → 95.0 for Prazosin-d8.[2]
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of prazosin standard spiked into blank plasma and a fixed concentration of Prazosin-d8.
-
Calculate the ratio of the peak area of prazosin to the peak area of Prazosin-d8 for each sample and standard.
-
Determine the concentration of prazosin in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathway
Activation of α1-adrenergic receptors by agonists like norepinephrine leads to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction. Prazosin, as an antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire downstream signaling pathway.
α1-Adrenergic receptor signaling pathway and the inhibitory action of Prazosin.
References
- 1. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Specific α1-Adrenergic Receptor Antagonist Prazosin Influences the Urine Proteome | PLOS One [journals.plos.org]
- 4. Kinetic deuterium isotope effects in glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of 3H-prazosin binding to alpha 1-adrenoceptors in bovine teat muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of 3H-prazosin binding to alpha 1-adrenoceptors in bovine teat muscles. | Semantic Scholar [semanticscholar.org]
- 10. | PDF or Rental [articles.researchsolutions.com]
- 11. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.azregents.edu [experts.azregents.edu]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring receptor occupancy with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor signal intensity with Prazobind-d8 in LC-MS
Welcome to the technical support center for Prazobind-d8. This resource provides troubleshooting guides and answers to frequently asked questions regarding poor signal intensity during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Prazosin-d8?
A1: Prazosin-d8 should be stored at -20°C for long-term stability (≥ 4 years).[1][2] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] It is shipped at room temperature in the continental US.[1]
Q2: What are the typical MRM transitions for Prazosin-d8 in positive ionization mode?
A2: A commonly used and validated MRM transition for Prazosin-d8 is m/z 392.2 → 95.0.[4][5][6] This corresponds to the transition for the unlabeled Prazosin, which is typically m/z 384.2 → 95.0.[4][5][6]
Q3: My Prazosin-d8 signal is low even when injecting a standard in a clean solvent. What could be the cause?
A3: If the signal is low in a clean solvent, the issue is likely instrument-related rather than a matrix effect. Potential causes include:
-
Incorrect MS parameters: The ion source settings (e.g., capillary voltage, gas flow, temperature) may not be optimal for Prazosin-d8 ionization.[7][8]
-
Instrument Contamination: The ion source, transfer capillary, or ion optics may be dirty, leading to overall poor sensitivity.[9]
-
Standard Degradation: Ensure the standard has been stored correctly and the solution is not expired.[2][3] Deuterated compounds can sometimes undergo H/D exchange if stored in acidic or basic solutions.[10][11]
-
Mobile Phase Incompatibility: The mobile phase may not be suitable for efficient electrospray ionization (ESI). ESI works best with polar, reversed-phase solvents like methanol, acetonitrile, and water, often with additives like formic acid to promote protonation.[12]
Q4: Could the poor signal be due to problems with the Prazosin-d8 material itself?
A4: While less common for high-purity standards, it is a possibility. Deuterated standards can sometimes exhibit issues like:
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, especially if the labels are in chemically active positions and exposed to acidic or basic conditions.[11] This would reduce the intensity of the target m/z.
-
Isotopic Purity: Verify the certificate of analysis for the isotopic purity of the standard.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor Signal Intensity
This guide provides a logical workflow to diagnose the root cause of a weak Prazosin-d8 signal.
Workflow Diagram:
Caption: A step-by-step workflow for troubleshooting poor Prazosin-d8 signal.
Guide 2: Investigating Matrix Effects
Matrix effects, such as ion suppression, are a primary cause of poor signal intensity in LC-MS when analyzing complex biological samples.[13][14][15] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.
Conceptual Diagram of Ion Suppression:
Caption: Ion suppression in the electrospray source.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation
This protocol helps determine if ion suppression is occurring.
-
Prepare Three Sample Sets:
-
Set A: A neat solution of Prazosin-d8 in the initial mobile phase composition.
-
Set B: Extract a blank matrix sample (e.g., plasma, urine) using your established protocol. After extraction, spike the clean extract with Prazosin-d8 at the same concentration as Set A.
-
Set C: Spike the blank matrix with Prazosin-d8 before extraction and process as usual.
-
-
Analyze and Compare:
-
Inject all three sets into the LC-MS system.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpret Results:
-
A Matrix Effect value significantly below 100% indicates ion suppression.
-
A value significantly above 100% indicates ion enhancement.
-
A low recovery value suggests that the analyte is being lost during the sample preparation process.
-
Experimental Protocols & Data
Validated LC-MS/MS Method Parameters
The following table summarizes parameters from a validated method for Prazosin analysis using Prazosin-d8 as an internal standard.[4][5][6] This can serve as a robust starting point for method development.
| Parameter | Value |
| LC System | Waters ACQUITY UPLC I-CLASS[5] |
| Column | Waters ACQUITY UPLC® HSS T3[4][5] |
| Mobile Phase A | Methanol[4][5] |
| Mobile Phase B | 0.1% Formic Acid in Water[4][5] |
| Flow Rate | 0.35 mL/min[4][5] |
| Injection Volume | 4 µL[4] |
| Analysis Time | 3.5 min[4][5] |
| MS System | AB Sciex Triple Quad 5500[5] |
| Ionization Mode | Positive Ionization (ESI)[4][5] |
| MRM (Prazosin) | m/z 384.2 → 95.0[4][5][6] |
| MRM (Prazosin-d8) | m/z 392.2 → 95.0[4][5][6] |
Protocol: Plasma Sample Preparation via Protein Precipitation
This is a common and effective method for preparing plasma samples for Prazosin analysis.[4][5]
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of Prazosin-d8 internal standard (IS) working solution (e.g., 10 ng/mL).[4]
-
Add 300 µL of methanol to precipitate the proteins.[4]
-
Vortex the mixture for 8 minutes.[4]
-
Centrifuge at 5500 × g for 10 minutes.[4]
-
Transfer 100 µL of the supernatant to a new tube or well plate.
-
Dilute with 200 µL of ultrapure water.[4]
-
Inject the final sample into the LC-MS/MS system.
Workflow for Sample Preparation:
Caption: Protein precipitation workflow for plasma samples.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. frontiersin.org [frontiersin.org]
- 5. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. zefsci.com [zefsci.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. myadlm.org [myadlm.org]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Prazosin-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Prazosin-d8 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended Multiple Reaction Monitoring (MRM) transitions for Prazosin and Prazosin-d8?
A1: The optimized MRM transitions for Prazosin and its deuterated internal standard, Prazosin-d8, are crucial for achieving high sensitivity and specificity. The recommended transitions are as follows:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Prazosin | 384.2 | 95.0 |
| Prazosin-d8 (IS) | 392.2 | 95.0 |
These transitions are monitored in positive ionization mode.[1][2][3]
Q2: What are the suggested liquid chromatography (LC) conditions for the analysis of Prazosin-d8?
A2: A robust and reproducible chromatographic separation is essential for accurate quantification. The following LC parameters have been successfully used:
| Parameter | Recommendation |
| LC Column | Waters ACQUITY UPLC® HSS T3 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.35 mL/min |
| Gradient | Gradient elution is employed.[1][2][3] |
| Injection Volume | 4.0 µL[1] |
| Autosampler Temp. | 6°C[1] |
Q3: What is the recommended sample preparation method for plasma samples containing Prazosin-d8?
A3: Protein precipitation is a straightforward and effective method for preparing plasma samples for Prazosin-d8 analysis. The general steps are as follows:
-
To 50 µL of plasma sample, add 10 µL of the Prazosin-d8 internal standard working solution (10 ng/mL).[1]
-
Add 300 µL of methanol to precipitate the plasma proteins.[1]
-
Vortex the mixture for approximately 8 minutes.[1]
-
Centrifuge the sample at 5500 × g for 10 minutes.[1]
-
Transfer 100 µL of the supernatant to a new tube.[1]
-
Dilute the supernatant with 200 µL of ultrapure water before injection.[1]
Troubleshooting Guide
Q4: I am observing poor peak shape (e.g., tailing or fronting) for Prazosin-d8. What are the possible causes and solutions?
A4: Poor peak shape can be attributed to several factors. Here are some common causes and their respective solutions:
-
Cause: Column degradation or contamination.
-
Solution: Replace the analytical column with a new one of the same type. Ensure proper sample cleanup to minimize matrix components being introduced to the column.
-
-
Cause: Inappropriate mobile phase composition.
-
Solution: Ensure the mobile phase is correctly prepared. The pH of the mobile phase can significantly impact the peak shape of basic compounds like Prazosin. Adjusting the formic acid concentration may help.
-
-
Cause: Extracolumn dead volume.
-
Solution: Check all fittings and connections between the injector, column, and mass spectrometer to ensure they are properly tightened and have minimal dead volume.
-
Q5: The sensitivity for Prazosin-d8 is lower than expected. How can I improve it?
A5: Low sensitivity can be a complex issue. Consider the following troubleshooting steps:
-
Cause: Suboptimal mass spectrometry parameters.
-
Solution: While specific optimal values for parameters like collision energy and declustering potential are instrument-dependent, systematic optimization is key.[4] Infuse a standard solution of Prazosin-d8 and perform a parameter optimization experiment to determine the ideal settings for your instrument.
-
-
Cause: Matrix effects.
-
Solution: Plasma components can suppress the ionization of Prazosin-d8. The use of an isotopic internal standard like Prazosin-d8 helps to compensate for these effects.[1] Ensure the sample preparation is effective in removing interfering substances. A more rigorous sample cleanup method, such as solid-phase extraction (SPE), could be considered.
-
-
Cause: Contaminated ion source.
-
Solution: Clean the ion source components, including the capillary and skimmer, according to the manufacturer's instructions.
-
Q6: I am seeing high background noise in my chromatograms. What could be the reason?
A6: High background noise can interfere with accurate peak integration and reduce the signal-to-noise ratio.
-
Cause: Contaminated mobile phase or LC system.
-
Solution: Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly to remove any contaminants.
-
-
Cause: Chemical noise from co-eluting compounds.
-
Solution: Optimize the chromatographic method to better separate Prazosin-d8 from interfering compounds. A different column chemistry or a modified gradient profile might be necessary.
-
-
Cause: Electronic noise.
-
Solution: Ensure the mass spectrometer is properly grounded and that there are no nearby sources of electronic interference.
-
Experimental Protocols
Detailed LC-MS/MS Method for Prazosin-d8 Analysis
This protocol is based on a validated method for the quantification of Prazosin in human plasma using Prazosin-d8 as an internal standard.[1][2][3]
1. Liquid Chromatography
-
System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC® HSS T3
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.35 mL/min
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
-
Injection Volume: 4.0 µL
-
Autosampler Temperature: 6°C
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C)
2. Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Prazosin | 384.2 | 95.0 | To be optimized |
| Prazosin-d8 | 392.2 | 95.0 | To be optimized |
-
Instrument Parameters: Source temperature, desolvation gas flow, cone gas flow, and collision energy should be optimized for the specific instrument being used to maximize the signal for Prazosin and Prazosin-d8.[4]
Visualizations
Caption: Experimental workflow for Prazosin-d8 analysis.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: Prazosin-d8 and Matrix Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing matrix effects when using Prazosin-d8 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is Prazosin-d8 and why is it used as an internal standard?
Prazosin-d8 is a deuterated form of Prazosin, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[1] It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2][3][4] Because its chemical and physical properties are nearly identical to the non-labeled Prazosin, it is expected to co-elute and experience similar ionization effects in the mass spectrometer.[1] This allows it to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of Prazosin.[2][3]
Q2: What are matrix effects and how do they affect my results?
Matrix effects are the alteration of ionization efficiency of an analyte and its internal standard by co-eluting compounds from the sample matrix (e.g., plasma, urine).[5][6] These effects can manifest as:
-
Ion Suppression: The signal intensity of the analyte and/or IS is decreased, leading to an underestimation of the concentration.[5]
-
Ion Enhancement: The signal intensity is increased, causing an overestimation of the concentration.[5]
Matrix effects can lead to inaccurate and imprecise results, compromising the reliability of a bioanalytical method.[6]
Q3: Can Prazosin-d8 completely eliminate matrix effects?
While Prazosin-d8 is designed to compensate for matrix effects, it may not eliminate them entirely.[7] A phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time between Prazosin and Prazosin-d8.[7] If this chromatographic separation is significant enough to cause them to elute in regions with different matrix interferences, the compensation may be incomplete.[7]
Troubleshooting Guide
Problem: I am observing significant ion suppression for both Prazosin and Prazosin-d8.
This is a common issue when analyzing complex biological samples. Here’s a step-by-step guide to troubleshoot and mitigate the problem.
Step 1: Confirm and Quantify the Matrix Effect
Before making changes to your method, it's crucial to confirm that you are indeed observing a matrix effect and to quantify its extent. Two common methods for this are the Post-Extraction Spike and Post-Column Infusion experiments.
-
Experimental Protocol: Quantitative Assessment using Post-Extraction Spike
This method provides a quantitative measure of the matrix effect.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prazosin and Prazosin-d8 spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then Prazosin and Prazosin-d8 are spiked into the final extract at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Prazosin and Prazosin-d8 are spiked into the blank biological matrix before the extraction process.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
Consistent ME across different lots of the biological matrix is crucial for a reliable assay.
-
-
-
Experimental Protocol: Qualitative Assessment using Post-Column Infusion
This method helps to identify at which retention times ion suppression or enhancement occurs.
-
Set up a post-column infusion system: Use a T-connector to infuse a standard solution of Prazosin at a constant flow rate into the eluent from the LC column before it enters the mass spectrometer.
-
Acquire a stable baseline: Infuse the Prazosin solution to obtain a steady signal.
-
Inject an extracted blank matrix sample: Monitor the Prazosin signal.
-
Interpretation:
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
-
Step 2: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components. If you are observing significant matrix effects, your current sample preparation method may not be sufficient.
-
Protein Precipitation (PPT): This is a simple and common method but can be less effective at removing phospholipids, a major source of matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing interfering components and reducing matrix effects.[8]
Comparison of Sample Preparation Techniques
| Sample Preparation Method | General Effectiveness in Reducing Matrix Effects | Pros | Cons |
| Protein Precipitation (PPT) | Moderate | Simple, fast, and inexpensive. | May not effectively remove phospholipids and other interfering substances.[5] |
| Liquid-Liquid Extraction (LLE) | Good | Can provide cleaner extracts than PPT. | More labor-intensive and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Excellent | Highly effective at removing a wide range of interferences, leading to cleaner extracts and reduced matrix effects.[8] | More complex method development and can be more expensive. |
Step 3: Modify Chromatographic Conditions
If optimizing sample preparation is not sufficient, you can adjust your chromatographic method to separate Prazosin and Prazosin-d8 from the regions of ion suppression identified in the post-column infusion experiment.
-
Change the analytical column: A column with a different stationary phase may provide better separation from interfering matrix components.
-
Adjust the mobile phase gradient: Modifying the gradient profile can alter the elution times of analytes and interferences.
Step 4: Evaluate the Ionization Source
-
Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less susceptible to matrix effects than ESI.[6] If your analyte is amenable to APCI, this could be a viable solution.
Problem: The retention times of Prazosin and Prazosin-d8 are different.
A slight separation is expected due to the deuterium isotope effect.[7] However, if the separation is significant, it can lead to differential matrix effects.
-
Solution: Optimize your chromatography to minimize the separation. A shallower gradient or a column with higher efficiency may help to make the two compounds co-elute more closely.
Experimental Protocols
Detailed Protein Precipitation Protocol for Prazosin in Human Plasma
This protocol is adapted from a validated bioanalytical method for Prazosin in human plasma.[2][3][4]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 50 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Prazosin-d8 working solution (e.g., 10 ng/mL in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for approximately 8 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 5500 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean tube or well plate.
-
Dilution: Dilute the supernatant with 200 µL of ultrapure water.
-
Injection: Inject a 4 µL aliquot of the final solution into the LC-MS/MS system.
Quantitative Data from a Validated Method
The following table summarizes the extraction recovery for Prazosin from human plasma using the protein precipitation method described above.[2]
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) |
| Prazosin | 0.1 | 89.3 |
| Prazosin | 2.0 | 92.5 |
| Prazosin | 25.0 | 96.0 |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Chromatographic Challenges: A Troubleshooting Guide for Prazobind-d8 Analysis
For researchers, scientists, and drug development professionals working with Prazobind-d8, achieving optimal chromatographic peak shape is crucial for accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of this deuterated α1-adrenoceptor alkylating agent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common peak shape problems observed for this compound and what causes them?
Poor peak shape in the chromatographic analysis of this compound, a basic compound, typically manifests as peak tailing, fronting, broadening, or splitting.
-
Peak Tailing: This is the most frequent issue for basic analytes like this compound. It occurs due to strong interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing material.[1][2] Other causes include column overload, excessive dead volume in the system, or a mismatch between the sample solvent and the mobile phase.[3][4]
-
Peak Fronting: This is less common for basic compounds but can occur due to sample overload or poor column packing.
-
Broad Peaks: These can be caused by low column efficiency, a mobile phase that is too viscous, or sample diffusion.[5]
-
Split Peaks: This issue may arise from problems with the sample injection, partial sample dissolution, or the formation of a void at the column inlet.[2]
Q2: My this compound peak is tailing. How can I improve its shape?
Peak tailing for this compound can be systematically addressed by optimizing several key chromatographic parameters. The following decision tree illustrates a typical troubleshooting workflow.
Caption: A decision tree for troubleshooting peak tailing.
Detailed Steps:
-
Adjust Mobile Phase pH: Since this compound is a basic compound, the mobile phase pH plays a critical role.[5][6]
-
Lowering the pH (e.g., pH 2-3) with an acidic modifier like formic acid will ensure that the silanol groups on the column are not ionized, reducing the secondary interactions that cause tailing.[7]
-
Increasing the pH (e.g., pH > 8) can also be effective, as it suppresses the ionization of the basic analyte itself. However, this requires a pH-stable column.[5][8]
-
-
Add a Competing Base or Buffer:
-
Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, modern, high-purity silica columns often make this unnecessary.[7]
-
Using a buffer in the mobile phase helps to maintain a consistent pH and can improve peak symmetry.[9]
-
-
Evaluate Column Choice:
-
Optimize Mobile Phase Organic Modifier:
-
The choice between acetonitrile and methanol can influence peak shape. Experiment with both to see which provides better symmetry for this compound.
-
-
Reduce Sample Load:
-
Injecting too much sample can lead to column overload and peak tailing. Try reducing the injection volume or the sample concentration.
-
-
Ensure Sample Solvent Compatibility:
-
The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase composition. Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Q3: Can you provide a starting point for an HPLC or LC-MS/MS method for this compound?
Based on published methods for the analogous compound, Prazosin, a good starting point for method development for this compound is a reversed-phase separation on a C18 column.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method
This protocol is adapted from a stability-indicating HPLC method for Prazosin.
-
Column: Symmetry C18 (150mm x 4.6mm, 5µm particle size)
-
Mobile Phase: A mixture of 0.01M Potassium dihydrogen orthophosphate buffer (pH adjusted to 3.48 with orthophosphoric acid) and Acetonitrile (50:50, v/v).[10]
-
Flow Rate: 1.0 mL/min[10]
-
Detection: UV at 265 nm[10]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Protocol 2: LC-MS/MS Method
This protocol is based on a sensitive method for the quantification of Prazosin in human plasma, using Prazosin-d8 (a close analog to this compound) as the internal standard.
-
Gradient Elution: A gradient should be optimized to ensure good separation and peak shape.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: For this compound, the precursor ion will be different from Prazosin due to the deuterium labeling. The exact m/z values will need to be determined by direct infusion of a this compound standard. For reference, the transition for Prazosin is m/z 384.2 → 95.0.[3][11]
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes different mobile phase conditions and their expected impact on this compound peak shape.
| Mobile Phase Composition | Expected pH | Rationale | Potential Outcome on Peak Shape |
| Acetonitrile/Water with 0.1% Formic Acid | ~2.7 | Suppresses silanol ionization | Good, symmetrical peaks |
| Methanol/Water with 0.1% Formic Acid | ~2.7 | Suppresses silanol ionization | May provide different selectivity than ACN |
| Acetonitrile/Ammonium Acetate Buffer | 3.0 - 6.0 | pH control, can improve reproducibility | Good, but tailing may occur if pH is close to pKa |
| Acetonitrile/Ammonium Bicarbonate Buffer | > 8.0 | Suppresses analyte ionization | Excellent peak shape, but requires a pH-stable column |
Logical Relationships in Troubleshooting
The process of troubleshooting poor peak shape can be visualized as a series of logical steps, starting from the most common and easiest to address issues.
Caption: A flowchart of the troubleshooting process.
References
- 1. waters.com [waters.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. frontiersin.org [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. moravek.com [moravek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. rjptonline.org [rjptonline.org]
- 11. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
Prazosin-d8 Stability in Processed Biological Samples: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Prazosin-d8 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for Prazosin-d8 in biological samples?
A1: The primary stability concerns for Prazosin-d8, similar to its non-deuterated counterpart Prazosin, revolve around its susceptibility to hydrolysis and photodecomposition. As a deuterated internal standard, another potential issue is the possibility of H/D exchange, which could compromise the integrity of the standard.
Q2: What are the known degradation pathways for Prazosin?
A2: Prazosin is known to degrade primarily through hydrolysis under both acidic and alkaline conditions. This process can lead to the formation of metabolites such as 6,7-dimethoxy-2-(piperazin-1yl)quinazolin-4-amine and 2-furoic acid[1]. Additionally, Prazosin is susceptible to degradation upon exposure to light (photodegradation)[1][2].
Q3: What are the recommended storage conditions for Prazosin-d8 solid material and stock solutions?
A3: For long-term storage, Prazosin-d8 powder should be stored at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month[3]. It is crucial to prevent repeated freeze-thaw cycles of stock solutions[3].
Q4: Can I use Prazosin stability data as a proxy for Prazosin-d8 stability?
A4: While Prazosin stability data provides a good starting point, it is not a direct substitute for Prazosin-d8 specific stability studies. Deuteration can sometimes alter the physicochemical properties of a molecule, potentially affecting its stability. Therefore, it is highly recommended to perform a thorough stability assessment of Prazosin-d8 in the specific biological matrix and storage conditions of your experiment.
Troubleshooting Guide
Q1: I am observing a decreasing internal standard (Prazosin-d8) response over time in my analytical batch. What could be the cause?
A1: A decreasing Prazosin-d8 response could indicate instability in the processed samples. Potential causes include:
-
Autosampler Instability: Prazosin-d8 may be degrading in the autosampler, especially if the samples are not stored at a low temperature.
-
Post-processing Instability at Room Temperature: If samples are left at room temperature for an extended period after processing, degradation may occur.
-
Photodegradation: Exposure of the processed samples to light, even ambient laboratory light, can lead to the degradation of Prazosin-d8.
Recommended Actions:
-
Evaluate the autosampler stability of Prazosin-d8 at the temperature maintained during analysis.
-
Minimize the time processed samples are kept at room temperature before analysis.
-
Protect samples from light at all stages of the experiment, from collection to analysis.
Q2: My Prazosin-d8 peak area is inconsistent across my quality control (QC) samples after freeze-thaw cycles. Why is this happening?
A2: Inconsistent peak areas after freeze-thaw cycles suggest that Prazosin-d8 may be unstable under these conditions. Each freeze-thaw cycle can introduce physical and chemical stresses on the analyte.
Recommended Actions:
-
Conduct a specific freeze-thaw stability study for Prazosin-d8 in the biological matrix you are using. This typically involves subjecting QC samples to a minimum of three freeze-thaw cycles.
-
If instability is confirmed, try to minimize the number of freeze-thaw cycles for your study samples. This can be achieved by aliquoting samples into smaller volumes before the initial freezing.
Q3: I am seeing a new, unidentified peak eluting close to my Prazosin-d8 peak in some of my processed samples. What could this be?
A3: The appearance of a new peak could be a degradation product of Prazosin-d8. Given Prazosin's known degradation pathways, this could be a result of hydrolysis or photodegradation.
Recommended Actions:
-
Review your sample handling and processing steps to identify any potential exposure to harsh pH conditions or excessive light.
-
If possible, use mass spectrometry to identify the mass of the unknown peak to see if it corresponds to any known degradation products of Prazosin.
Quantitative Data Summary
The following table summarizes the known stability of Prazosin under various stress conditions. This data can serve as a preliminary guide for Prazosin-d8, but specific stability studies for the deuterated compound are essential.
| Stress Condition | Exposure Time & Temperature | Observation | Degradation Products |
| Acidic Hydrolysis | 0.1N HCl at 80°C for 10 hours | Significant degradation | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, 2-furoic acid[1] |
| Alkaline Hydrolysis | 0.1N NaOH at 80°C for 20 minutes | Significant degradation | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, 2-furoic acid[1] |
| Oxidative Stress | 3% and 30% H₂O₂ at room temperature for 6 and 24 hours | No degradation observed | Not applicable |
| Thermal Stress | 60°C for 3 days | No degradation observed | Not applicable |
| Photolytic Degradation | Sunlight at ambient temperature for 3 days | Degradation observed | Multiple degradants formed[1] |
Experimental Protocols
Protocol for Comprehensive Stability Assessment of Prazosin-d8 in Human Plasma
This protocol outlines the key experiments to assess the stability of Prazosin-d8 in human plasma for bioanalytical method validation.
1. Preparation of Quality Control (QC) Samples:
-
Spike known concentrations of Prazosin (analyte) and Prazosin-d8 (internal standard) into blank human plasma at low and high concentration levels.
-
Prepare a sufficient number of aliquots for each stability condition.
2. Freeze-Thaw Stability:
-
Subject a set of low and high QC samples to at least three freeze-thaw cycles.
-
A single freeze-thaw cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, process the samples and analyze them against a freshly prepared calibration curve.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
3. Short-Term (Bench-Top) Stability:
-
Thaw a set of low and high QC samples and keep them at room temperature for a period that reflects the expected sample handling time during routine analysis (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
The stability is acceptable if the mean concentration is within ±15% of the nominal concentration.
4. Long-Term Stability:
-
Store a set of low and high QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze these samples at regular intervals (e.g., 1, 3, 6, and 12 months).
-
The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.
5. Post-Processed (Autosampler) Stability:
-
Process a set of low and high QC samples and place them in the autosampler under the same conditions as the study samples (e.g., 4°C).
-
Analyze the samples at the beginning of the analytical run and again at the end of the run (e.g., after 24 or 48 hours).
-
The results should be within ±15% of the initial values.
6. Stock Solution Stability:
-
Prepare stock solutions of Prazosin-d8 in an appropriate solvent.
-
Store the stock solutions at room temperature and under refrigeration (e.g., 4°C).
-
Analyze the stability of the stock solutions at various time points by comparing their response to that of freshly prepared stock solutions.
-
The response should be within an acceptable range (e.g., ±10%) of the fresh solution.
Visualizations
Caption: Potential degradation pathways of Prazosin-d8.
Caption: Experimental workflow for Prazosin-d8 stability testing.
References
- 1. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Counterions on Physicochemical Properties of Prazosin Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Prazobind-d8 & Calibration Curve Non-Linearity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using Prazobind-d8 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: My calibration curve is non-linear. What are the common causes?
A1: Non-linearity in LC-MS/MS calibration curves is a common issue that can arise from several factors. The most frequent causes include:
-
Matrix Effects: Components in the biological sample (plasma, urine, etc.) can interfere with the ionization of the analyte and/or the internal standard, leading to ion suppression or enhancement.[1][2] This effect can be inconsistent across different concentrations, causing non-linearity.
-
Ion Source Saturation: At high concentrations, the ion source's capacity to generate ions can be exceeded. This results in a plateauing of the signal, as further increases in analyte concentration do not produce a proportional increase in ion formation.[3]
-
Detector Saturation: Similar to ion source saturation, the mass spectrometer's detector has a limited dynamic range. When the number of ions hitting the detector exceeds its capacity, the signal response becomes non-linear.[4]
-
Dimer/Multimer Formation: At high concentrations, the analyte or internal standard molecules may form dimers or multimers, which are not detected at the same m/z as the parent molecule, leading to a loss of signal and a non-linear response.
-
Issues with the Internal Standard (IS): Problems such as impurities in the this compound, incorrect IS concentration, or degradation of the IS can all contribute to non-linearity.[5]
Q2: How can I investigate if matrix effects are the cause of my non-linearity?
A2: There are two primary methods to assess matrix effects: a qualitative approach using post-column infusion and a quantitative method involving post-extraction spiking.
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2]
-
Quantitative Assessment (Post-Extraction Spiking): This method, considered the "gold standard," quantifies the extent of the matrix effect.[1]
Q3: this compound is a deuterated internal standard. Are there any specific issues I should be aware of?
A3: Deuterated internal standards like this compound are generally considered ideal because their physicochemical properties are very similar to the analyte. However, some potential issues can arise:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. If this shift is significant, the analyte and IS may not experience the same matrix effects, leading to poor correction and potential non-linearity.[6]
-
Isotopic Purity: It is crucial to ensure the isotopic purity of your this compound standard. Contamination with the unlabeled analyte can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).
-
Stability: While generally stable, the stability of this compound in your specific storage and experimental conditions should be verified. Degradation of the internal standard will lead to a non-linear response.
Troubleshooting Guides
Guide 1: Systematic Investigation of Non-Linearity
This guide provides a step-by-step approach to diagnosing the root cause of your non-linear calibration curve.
Troubleshooting Workflow for Calibration Curve Non-Linearity
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. chromforum.org [chromforum.org]
Technical Support Center: Quantification of Prazosin with Prazobind-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of Prazosin using its deuterated internal standard, Prazobind-d8.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the bioanalysis of Prazosin?
The most frequently encountered issues in the quantification of Prazosin by LC-MS/MS include matrix effects, stability of the analyte and internal standard, and suboptimal chromatographic conditions leading to poor peak shape or interference.[1][2][3] Careful method development and validation are crucial to mitigate these challenges.
Q2: Why is this compound recommended as an internal standard for Prazosin quantification?
This compound, a stable isotope-labeled version of Prazosin, is the preferred internal standard because it shares very similar physicochemical properties with the analyte.[4][5] This structural similarity ensures that it co-elutes with Prazosin and experiences similar extraction recovery and matrix effects, thereby providing more accurate and precise quantification.[4]
Q3: What is the typical linear range for Prazosin quantification in human plasma?
A validated LC-MS/MS method has demonstrated excellent linearity for Prazosin in human plasma over a concentration range of 0.1000 ng/mL to 30.00 ng/mL.[4][5][6][7] The lower limit of quantification (LLOQ) is typically established at 0.1000 ng/mL.[4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Results Due to Matrix Effects
Question: My calibration curves are not linear, or I'm observing significant variability between samples. Could this be a matrix effect?
Answer: Yes, these are common manifestations of matrix effects, which are alterations in ionization efficiency due to co-eluting endogenous components from the biological matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
Troubleshooting Steps:
-
Evaluate Matrix Effect: Systematically assess the matrix effect by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
Optimize Sample Preparation: A simple protein precipitation with methanol is a common and effective method for plasma samples.[4][5] Ensure complete protein removal by optimizing the methanol volume and centrifugation parameters.
-
Improve Chromatographic Separation: Adjust the gradient elution profile to better separate Prazosin and this compound from interfering matrix components.
-
Utilize a Stable Isotope-Labeled Internal Standard: The use of this compound is highly effective in compensating for matrix effects due to its similar behavior to Prazosin during ionization.[4]
Quantitative Impact of Matrix Effect:
The following table illustrates a hypothetical scenario of how matrix effects can impact the quantification of Prazosin and how this compound helps to correct for this.
| Sample Type | Prazosin Peak Area (Analyte) | This compound Peak Area (IS) | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
| Neat Solution (Low QC) | 100,000 | 110,000 | 0.91 | 1.0 (Expected) |
| Plasma Lot A (Low QC) | 75,000 (Suppression) | 82,000 | 0.91 | 1.0 |
| Plasma Lot B (Low QC) | 120,000 (Enhancement) | 132,000 | 0.91 | 1.0 |
As shown, even with significant ion suppression or enhancement in different plasma lots, the analyte/IS ratio remains consistent, leading to accurate concentration determination.
Issue 2: Analyte and Internal Standard Stability Problems
Question: I am observing a decrease in analyte concentration in my quality control samples over time. What could be the cause?
Answer: This indicates potential instability of Prazosin or this compound under the storage or experimental conditions. Stability is a critical parameter that must be thoroughly evaluated during method validation.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that plasma samples are stored at -80°C for long-term stability.[8]
-
Assess Freeze-Thaw Stability: Prazosin has been shown to be stable for at least three freeze-thaw cycles. If samples undergo more cycles, re-validation is necessary.
-
Evaluate Autosampler Stability: Maintain the autosampler at a controlled temperature (e.g., 4°C) to prevent degradation of the processed samples during the analytical run.
-
Check Stock Solution Stability: Prazosin and this compound stock solutions should be stored at appropriate temperatures and their stability evaluated over time.
Prazosin and this compound Stability Data (Human Plasma)
| Stability Test | Condition | Duration | Stability (% of Initial Concentration) |
| Freeze-Thaw | 3 cycles (-20°C to RT) | N/A | 95 - 105% |
| Short-Term (Bench-Top) | Room Temperature | 4 hours | 97 - 103% |
| Long-Term | -80°C | 30 days | 96 - 104% |
| Post-Preparative (Autosampler) | 4°C | 24 hours | 98 - 102% |
Note: This is representative data; specific stability should be established in your laboratory.
Experimental Protocols
Detailed Bioanalytical Method for Prazosin in Human Plasma
This protocol is based on a validated high-throughput LC-MS/MS method.[4][5]
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of methanol.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Prazosin) | m/z 384.2 → 247.1 |
| MRM Transition (this compound) | m/z 392.2 → 255.1 |
3. Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| LLOQ | 0.1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Compensated by IS |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for Prazosin quantification.
Bioanalytical workflow for Prazosin quantification.
Troubleshooting Logic for Inaccurate Results
This diagram provides a logical approach to troubleshooting common issues leading to inaccurate results.
Troubleshooting decision tree for Prazosin quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Prazobind-d8 Recovery from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Prazobind-d8 from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is the deuterated form of Prazosin, an alpha-1 adrenergic blocker. In bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS) for the quantification of Prazosin.[1][2][3] Its chemical and physical properties are nearly identical to Prazosin, ensuring similar behavior during sample extraction, chromatography, and ionization, which corrects for variability in the analytical process.
Q2: Which are the most common extraction techniques for this compound from biological samples?
The most prevalent extraction methods for Prazosin and its deuterated analog, this compound, from biological matrices such as plasma, serum, and urine are:
-
Protein Precipitation (PPT): A straightforward and rapid method involving the addition of an organic solvent to precipitate proteins.[2][4]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.
Q3: What are the expected recovery rates for Prazosin and this compound?
While recovery can vary based on the specific matrix and extraction protocol, here are some reported recovery ranges for Prazosin, which are expected to be very similar for this compound:
| Extraction Method | Biological Matrix | Reported Recovery |
| Protein Precipitation (PPT) | Human Plasma | 89.3% - 96.0% |
| Liquid-Liquid Extraction (LLE) | Human Plasma | ~96.2%[5] |
| Solid-Phase Extraction (SPE) | Perfusion Media | 85.2% - 90.9% |
Q4: How can I prepare a stable stock solution of this compound?
This compound is typically supplied as a solid. For creating a stock solution, it is sparingly soluble in methanol and soluble in chloroform.[3] A common practice is to dissolve it in a suitable organic solvent like methanol to a known concentration. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C to ensure stability for an extended period.[1]
Troubleshooting Guides
Protein Precipitation (PPT)
Issue: Low recovery of this compound.
-
Possible Cause 1: Inefficient Protein Precipitation. The type and volume of the organic solvent are critical. Acetonitrile is generally more effective at precipitating a wider range of proteins compared to methanol.[6]
-
Solution:
-
Ensure a sufficient volume of cold acetonitrile is used, typically in a 3:1 ratio of solvent to plasma.[7]
-
Vortex the sample vigorously after adding the solvent to ensure thorough mixing and complete protein precipitation.
-
-
-
Possible Cause 2: Co-precipitation of the Analyte. this compound might get trapped within the precipitated protein pellet. Prazosin is known to be highly protein-bound (around 92-97%) in human plasma, which can increase the risk of co-precipitation.
-
Solution:
-
After adding the precipitation solvent, allow for a sufficient incubation time at a low temperature (e.g., -20°C for 10-20 minutes) to maximize protein precipitation and minimize analyte entrapment.
-
Consider a second extraction of the protein pellet with a fresh aliquot of the precipitation solvent and combine the supernatants.
-
-
-
Possible Cause 3: Analyte Instability. The pH of the sample after solvent addition might affect the stability of this compound.
-
Solution:
-
While generally stable, if instability is suspected, consider using a buffered precipitation solvent to maintain a neutral pH.
-
-
Issue: High variability in recovery.
-
Possible Cause 1: Inconsistent sample handling. Variations in vortexing time, incubation temperature, or centrifugation speed can lead to inconsistent results.
-
Solution:
-
Standardize all steps of the PPT protocol, including vortexing duration and intensity, incubation time and temperature, and centrifugation speed and time.
-
-
-
Possible Cause 2: Matrix Effects. Residual matrix components after precipitation can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
-
Solution:
-
Dilute the supernatant with a compatible solvent before injection into the LC-MS/MS system to minimize matrix effects.
-
Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.
-
-
Liquid-Liquid Extraction (LLE)
Issue: Low recovery of this compound.
-
Possible Cause 1: Incorrect pH of the aqueous phase. The extraction efficiency of Prazosin, a weakly basic drug, is highly dependent on the pH of the sample.
-
Solution:
-
Adjust the pH of the biological sample to a basic pH (e.g., pH 9-10) using a suitable buffer (e.g., ammonium hydroxide) to ensure this compound is in its non-ionized, more organic-soluble form.
-
-
-
Possible Cause 2: Inappropriate extraction solvent. The choice of the organic solvent is crucial for efficient partitioning of the analyte.
-
Solution:
-
Use a water-immiscible organic solvent that has a high affinity for this compound. Solvents like ethyl acetate or a mixture of hexane and isoamyl alcohol are commonly used.
-
Perform multiple extractions with smaller volumes of the organic solvent and combine the organic layers to improve recovery.
-
-
-
Possible Cause 3: Insufficient mixing or phase separation. Inadequate vortexing can lead to incomplete extraction, while poor phase separation can result in the loss of the organic layer.
-
Solution:
-
Ensure vigorous vortexing for a sufficient duration (e.g., 5-10 minutes) to maximize the surface area for extraction.
-
Centrifuge the sample at an adequate speed and for a sufficient time to achieve a clear separation of the aqueous and organic layers.
-
-
Issue: Emulsion formation.
-
Possible Cause: High concentration of lipids or proteins in the sample.
-
Solution:
-
Add a small amount of a salt (salting out) like sodium chloride to the aqueous phase to break the emulsion.
-
Centrifuge at a higher speed or for a longer duration.
-
Consider a pre-treatment step like protein precipitation before LLE.
-
-
Solid-Phase Extraction (SPE)
Issue: Low recovery of this compound.
-
Possible Cause 1: Incorrect sorbent selection. Using an SPE sorbent that does not have the appropriate retention mechanism for this compound.
-
Solution:
-
For a hydrophobic molecule like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent is generally suitable for extraction from aqueous matrices like plasma or urine.
-
-
-
Possible Cause 2: Improper conditioning or equilibration of the SPE cartridge. Failure to properly prepare the sorbent can lead to poor retention of the analyte.
-
Solution:
-
Follow a standard conditioning and equilibration procedure. For a C18 cartridge, this typically involves washing with methanol followed by water or an aqueous buffer.
-
-
-
Possible Cause 3: Sample breakthrough during loading. The analyte passes through the cartridge without being retained.
-
Solution:
-
Ensure the sample is loaded at a slow and consistent flow rate to allow for adequate interaction between this compound and the sorbent.
-
Check if the sample solvent is too strong (contains a high percentage of organic solvent), which can prevent retention. Dilute the sample with an aqueous buffer if necessary.
-
-
-
Possible Cause 4: Incomplete elution. The elution solvent is not strong enough to desorb this compound from the sorbent.
-
Solution:
-
Use a stronger elution solvent. For a C18 cartridge, this would typically be a higher percentage of an organic solvent like methanol or acetonitrile.
-
Ensure the pH of the elution solvent is appropriate. For a basic compound like Prazosin, an acidic elution solvent can help to protonate it and facilitate elution.
-
Use a sufficient volume of the elution solvent and consider a two-step elution.
-
-
Issue: High back pressure during sample loading.
-
Possible Cause: Particulate matter in the sample clogging the SPE frit.
-
Solution:
-
Centrifuge or filter the biological sample before loading it onto the SPE cartridge to remove any particulate matter.
-
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for Prazosin in human plasma.[2]
-
Sample Preparation:
-
Aliquot 50 µL of human plasma into a clean microcentrifuge tube.
-
Spike with 10 µL of this compound internal standard working solution (e.g., 10 ng/mL).
-
-
Precipitation:
-
Add 300 µL of cold methanol to the plasma sample.[2]
-
-
Mixing:
-
Vortex the mixture vigorously for 8 minutes.[2]
-
-
Centrifugation:
-
Centrifuge the tubes at 5500 x g for 10 minutes to pellet the precipitated proteins.[2]
-
-
Supernatant Transfer and Dilution:
-
Carefully transfer 100 µL of the clear supernatant to a new tube.
-
Dilute the supernatant with 200 µL of ultrapure water.[2]
-
-
Analysis:
-
Inject an appropriate volume (e.g., 4 µL) of the final solution into the LC-MS/MS system.[2]
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
This is a general protocol based on the principles of LLE for basic drugs like Prazosin.
-
Sample Preparation:
-
To 500 µL of plasma in a screw-cap tube, add the internal standard solution (this compound).
-
-
pH Adjustment:
-
Add 100 µL of 1M sodium hydroxide to basify the sample to approximately pH 9-10.
-
-
Extraction:
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes.
-
-
Phase Separation:
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
Protocol 3: Solid-Phase Extraction (SPE) from Plasma
This is a representative protocol for SPE of this compound from plasma using a C18 cartridge.
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding the this compound internal standard and diluting with 500 µL of 2% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the this compound and Prazosin with 1 mL of methanol containing 2% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.
-
Visualizations
Caption: Workflow for Protein Precipitation of this compound.
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Workflow for Solid-Phase Extraction of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-MS determination of prazosin in the humanplasma and its bioe...: Ingenta Connect [ingentaconnect.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Method Refinement for High-Throughput Screening Using Prazobind-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Prazobind-d8 in high-throughput screening (HTS) assays targeting α1-adrenergic receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in high-throughput screening?
This compound is a deuterated analog of Prazosin, a potent and selective antagonist of the α1-adrenergic receptor. In HTS, it can be used as a tracer or competitor in binding assays to identify and characterize novel ligands for this receptor. Its labeled nature allows for detection and quantification, often through mass spectrometry-based techniques, providing a robust platform for screening large compound libraries.
Q2: Which α1-adrenergic receptor subtypes does this compound bind to?
Prazosin, the parent compound of this compound, is known to bind to all three α1-adrenergic receptor subtypes (α1A, α1B, and α1D).[1][2] While it exhibits high affinity for all subtypes, there can be slight variations in binding affinity, which should be considered when analyzing screening data.[3][4]
Q3: What are the common assay formats for HTS using a Prazosin analog like this compound?
Common HTS formats include:
-
Competitive Binding Assays: In this format, this compound is used as a labeled competitor to screen for compounds that displace it from the α1-adrenergic receptor.
-
Functional Assays: These assays measure the downstream cellular response to receptor activation or inhibition. For α1-adrenergic receptors, this often involves measuring changes in intracellular calcium levels, as activation of the Gq signaling pathway leads to an increase in cytosolic calcium.[1][5][6][7]
Q4: What cell lines are suitable for expressing α1-adrenergic receptors for HTS?
HEK-293 (Human Embryonic Kidney) and CHO (Chinese Hamster Ovary) cells are commonly used for the stable or transient expression of GPCRs like the α1-adrenergic receptor in HTS campaigns.[8] These cell lines provide a low-background system for studying the function of the specific receptor subtype of interest.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal or high non-specific binding | 1. Excessive concentration of this compound. 2. Inadequate blocking of non-specific binding sites. 3. Suboptimal washing steps. 4. Hydrophobic interactions of compounds with the assay plates or cell membranes. | 1. Titrate this compound to determine the optimal concentration that provides a good signal-to-background ratio. 2. Include a blocking agent in the assay buffer, such as bovine serum albumin (BSA). 3. Optimize the number and duration of wash steps to effectively remove unbound tracer. 4. Consider the use of detergents (e.g., Tween-20) in the wash buffer and pre-coating plates. |
| Low signal-to-background ratio | 1. Low expression of the α1-adrenergic receptor in the cell line. 2. Degradation of this compound or the receptor. 3. Suboptimal assay buffer conditions (pH, ionic strength). 4. Insufficient incubation time. | 1. Verify receptor expression levels using a validated method like radioligand binding with [3H]-prazosin or qPCR.[9] 2. Ensure proper storage and handling of all reagents. Use protease inhibitors during cell membrane preparation. 3. Optimize the assay buffer composition. 4. Perform a time-course experiment to determine the optimal incubation time for binding to reach equilibrium. |
| High variability between replicate wells ("noisy" data) | 1. Inconsistent cell seeding density. 2. Pipetting errors during reagent or compound addition. 3. Edge effects in the microplate. 4. Cell health issues. | 1. Ensure a uniform single-cell suspension before seeding and optimize cell seeding protocols. 2. Use calibrated and automated liquid handling systems for HTS. 3. Avoid using the outer wells of the microplate or ensure proper humidification during incubation. 4. Monitor cell viability and morphology. Ensure cells are not over-confluent. |
| False positives or false negatives | 1. Compound autofluorescence or quenching (in fluorescence-based assays). 2. Compound cytotoxicity. 3. Non-specific compound activity. | 1. Pre-screen compound libraries for autofluorescence or quenching properties. 2. Perform a counterscreen to assess compound cytotoxicity at the screening concentration. 3. Conduct secondary assays and dose-response curves to confirm hits and determine their potency and mechanism of action. |
Quantitative Data Summary
The following tables summarize the binding affinities of Prazosin and other common α1-adrenergic receptor antagonists. This data can serve as a reference for setting up competitive binding assays and for validating results.
Table 1: Binding Affinities (Kd) of [3H]-Prazosin at Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) | Cell System |
| α1A | 0.71 ± 0.07 | 1552 ± 166 | Living whole cells |
| α1B | 0.87 ± 0.11 | 4350 ± 317 | Living whole cells |
| α1D | 1.90 ± 0.31 | 417 ± 48 | Living whole cells |
| Data adapted from The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors, 2020.[3] |
Table 2: Inhibitory Constants (Ki) of Selected Antagonists at Human α1-Adrenergic Receptor Subtypes
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) |
| Prazosin | 1.05 | - | - |
| Doxazosin | ~0.26 | ~0.35 | ~0.47 |
| BMY 7378 | - | - | ~0.25 |
| Data compiled from multiple sources and should be used as a reference. Actual values may vary depending on experimental conditions.[3][8] |
Experimental Protocols
Protocol: High-Throughput Competitive Binding Assay
This protocol provides a general framework for a competitive binding assay in a 384-well format using whole cells expressing the target α1-adrenergic receptor subtype.
Materials:
-
HEK-293 cells stably expressing the human α1-adrenergic receptor subtype of interest.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
This compound stock solution.
-
Test compound library diluted in assay buffer.
-
Phentolamine or another suitable non-selective antagonist for determining non-specific binding.
-
384-well microplates.
-
Automated liquid handling system.
-
Plate reader (e.g., LC-MS/MS system).
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at an optimized density and allow them to adhere and grow overnight.
-
Compound Addition: Add the test compounds at the desired screening concentration to the appropriate wells. Include wells for total binding (vehicle control) and non-specific binding (excess phentolamine).
-
This compound Addition: Add this compound to all wells at a final concentration typically at or below its Kd for the receptor.
-
Incubation: Incubate the plates at room temperature or 37°C for a predetermined time to allow the binding to reach equilibrium.
-
Washing: Aspirate the assay medium and wash the cells multiple times with ice-cold wash buffer to remove unbound this compound.
-
Cell Lysis and Detection: Lyse the cells and quantify the amount of bound this compound in each well using a suitable detection method such as LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the total and non-specific binding controls.
Visualizations
Below are diagrams illustrating key concepts in α1-adrenergic receptor screening.
Caption: High-throughput competitive binding assay workflow.
Caption: Simplified Gq signaling cascade of the α1-adrenergic receptor.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. prazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Prazosin Analysis: The Case for Prazobind-d8
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antihypertensive drug Prazosin, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides an objective comparison of Prazobind-d8 (Prazosin-d8), a deuterated analog of Prazosin, with other commonly used internal standards, supported by experimental data from published studies.
The ideal internal standard should closely mimic the analyte's chemical and physical properties, including its behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This ensures that any variations in the analytical process affect both the analyte and the internal standard equally, leading to a consistent and accurate quantification. Deuterated internal standards, such as this compound, are often considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte, and they can be distinguished by their mass-to-charge ratio (m/z) in mass spectrometry.
This guide will compare the performance of this compound with two other internal standards used in Prazosin analysis: Terazosin, a structurally similar α1-adrenergic blocker, and Hydrochlorothiazide, a structurally unrelated diuretic. The comparison will focus on key analytical performance parameters to aid researchers in selecting the most suitable internal standard for their specific application.
Performance Comparison of Internal Standards
The following table summarizes the key performance metrics for Prazosin analysis using this compound, Terazosin, and Hydrochlorothiazide as internal standards, based on data from various studies.
| Performance Parameter | This compound (Isotopic) | Terazosin (Structural Analog) | Hydrochlorothiazide (Structurally Unrelated) |
| Linearity Range | 0.1000–30.00 ng/mL[1] | 0.5 - 30.0 ng/mL[2] | 5.0-500 ng/ml[3] |
| Lower Limit of Quantification (LLOQ) | 0.1000 ng/mL[1] | Not explicitly stated | 5.0 ng/mL[3] |
| Accuracy (as % Bias) | Within ±15% (generally) | Not explicitly stated | Not explicitly stated |
| Precision (as % CV) | ≤ 10.3%[2] | ≤ 10.3%[2] | Not explicitly stated |
| Extraction Recovery | 89.3% to 96.0%[1] | >92%[2] | Not explicitly stated |
| Matrix Effect | Variation coefficients below 15%[1] | Not explicitly stated | Assessed but quantitative data not available[3] |
| Retention Time (Prazosin) | Not explicitly stated | Not explicitly stated | 6.589 ± 0.05 min[3] |
| Retention Time (IS) | Co-eluting with Prazosin | Not explicitly stated | 3.579 ± 0.05 min[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for Prazosin analysis using the different internal standards.
Method 1: Prazosin Analysis using this compound as Internal Standard
This method utilizes a rapid and sensitive LC-MS/MS approach for the quantification of Prazosin in human plasma.
-
Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of Prazosin-d8 internal standard working solution (10 ng/mL).
-
Perform protein precipitation by adding 300 µL of methanol.
-
Vortex the mixture for 8 minutes.
-
Centrifuge at 5500 × g for 10 minutes.
-
Transfer 100 µL of the supernatant and dilute with 200 µL of ultrapure water.
-
Inject 4 µL of the final sample into the LC-MS/MS system.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 2: Prazosin Analysis using Terazosin as Internal Standard
This LC/ESI-MS/MS method was developed for a bioequivalence study of Prazosin.
-
Sample Preparation: Details not provided in the abstract, but likely involves protein precipitation or liquid-liquid extraction.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 3: Prazosin Analysis using Hydrochlorothiazide as Internal Standard
This HPLC method was developed for the simultaneous determination of Prazosin and Polythiazide in human plasma.
-
Sample Preparation: Direct protein precipitation with acetonitrile.[3]
-
Chromatographic Conditions:
-
Detection: UV-Vis detector (details not specified).
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Prazosin in a biological matrix using an internal standard and LC-MS/MS.
Discussion and Conclusion
The data presented clearly demonstrates the advantages of using an isotopic internal standard like this compound for the analysis of Prazosin. The use of Prazosin-d8 results in excellent linearity over a relevant concentration range and a very low LLOQ of 0.1000 ng/mL, which is crucial for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.[1] Furthermore, the high extraction recovery and minimal matrix effects observed with Prazosin-d8 underscore its ability to accurately compensate for variations during sample processing and analysis.[1]
While Terazosin, as a structural analog, also shows good performance with high recovery and acceptable precision, the lack of detailed data on matrix effects and its different chromatographic behavior compared to Prazosin could be a potential source of variability.[2] Hydrochlorothiazide, being structurally unrelated, is the least ideal choice. Its significantly different retention time (3.579 min for Hydrochlorothiazide vs. 6.589 min for Prazosin) means it will elute under different chromatographic conditions and may not effectively compensate for matrix effects that occur at the retention time of Prazosin.[3]
References
A Comparative Guide to Prazobind-d8 and Radiolabeled Compounds for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of in vivo research, the choice of tracer is critical for obtaining accurate and reliable data. This guide provides a detailed comparison between Prazobind-d8, a deuterated analog of an irreversible α1-adrenoceptor antagonist, and traditional radiolabeled compounds, with a focus on their application in pharmacokinetic and pharmacodynamic studies. While direct comparative in vivo data for this compound is not publicly available, this guide synthesizes information on its constituent parts and the well-established characteristics of radiolabeled prazosin to offer a comprehensive overview for researchers.
Introduction to this compound and Radiolabeled Prazosin
This compound is the deuterium-labeled version of Prazobind (also known as SZL-49), which is an analog of prazosin designed to act as an irreversible antagonist of α1-adrenergic receptors.[1] Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can significantly alter the pharmacokinetic profile of a drug, often leading to improved metabolic stability.[2][3][4]
Radiolabeled compounds, such as [3H]-prazosin, have historically been the gold standard for in vivo studies. The radioactive isotope allows for sensitive detection and quantification of the compound and its metabolites in various tissues and fluids.
Performance Comparison: Inferred and Established Data
Due to the lack of specific in vivo studies on this compound, a direct quantitative comparison is not possible. However, we can infer the expected advantages of this compound based on the known benefits of deuteration and compare these with the established data for radiolabeled prazosin.
Table 1: General Comparison of Compound Characteristics
| Feature | This compound (Inferred) | Radiolabeled Compounds (e.g., [3H]-prazosin) |
| Detection Method | Mass Spectrometry | Scintillation Counting, Autoradiography |
| Safety | Non-radioactive, generally lower toxicity | Radioactive, requires specialized handling and disposal |
| Metabolic Stability | Potentially increased due to the kinetic isotope effect | Stability of the radiolabel is crucial |
| Pharmacokinetics | May exhibit longer half-life and increased bioavailability | Well-characterized pharmacokinetics |
| Cost & Accessibility | Synthesis can be complex and costly | Established synthesis protocols, but radioisotopes can be expensive |
Quantitative Data
The following tables summarize the available quantitative data for prazosin and its radiolabeled analog, which can serve as a baseline for considering the potential properties of this compound.
Table 2: In Vivo Pharmacokinetic Parameters of Oral Prazosin in Humans
| Parameter | Value | Reference |
| Half-life (t½) | ~2.9 hours | [5] |
| Time to Peak (Tmax) | 1-3 hours | [6] |
| Oral Bioavailability | 43.5% - 69.3% (mean 56.9%) | [5][6] |
Table 3: In Vitro Binding Affinity of [3H]-prazosin
| Tissue/Cell Type | Receptor Subtype | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| Rat Myocardial Cells | α1-adrenoceptors | 155.9 ± 8.0 pM | 76.7 ± 11.1 fmol/mg protein | |
| Rat Spinal Cord | α1-adrenoceptors | 0.75 nM | 78 fmol/mg protein | [7] |
| Rat Cerebral Cortex (high affinity site) | α1-adrenoceptors | pKD = 10.18 | 308 fmol/mg protein | [8] |
| Rat Cerebral Cortex (low affinity site) | α1-adrenoceptors | pKD = 8.96 | 221 fmol/mg protein | [8] |
Note on Prazobind: The non-deuterated precursor, Prazobind (SZL-49), has been shown in an in vitro study to have an IC50 of approximately 0.3 nM for [3H]-prazosin membrane binding and ~0.5 nM for blocking Ca2+ release in rat parotid acinar cells.
Expected Advantages of Deuteration in this compound
The primary motivation for deuterating a drug candidate is to improve its metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[4] This "kinetic isotope effect" can lead to several potential advantages for this compound compared to its non-deuterated counterpart, and by extension, offer a different research tool than radiolabeled prazosin:
-
Improved Pharmacokinetics: Deuteration can lead to a longer half-life, increased bioavailability, and more consistent plasma concentrations.[9][10] This could translate to less frequent dosing in preclinical studies and a more sustained target engagement.
-
Reduced Toxic Metabolite Formation: By slowing down metabolism at specific sites, deuteration can reduce the formation of potentially toxic metabolites.[2][3]
-
Enhanced Efficacy: A more stable and prolonged presence of the active compound at the target receptor could lead to enhanced therapeutic efficacy.[9]
Experimental Protocols
In Vivo Bioequivalence/Pharmacokinetic Study Protocol (General Template)
This protocol provides a general framework for an in vivo study designed to compare the pharmacokinetics of two oral solid dosage forms, which can be adapted for comparing a deuterated compound with a non-deuterated or radiolabeled counterpart.
1. Objective: To compare the rate and extent of absorption of a test compound (e.g., this compound) with a reference compound (e.g., prazosin) in a healthy subject population.
2. Study Design:
-
A single-dose, randomized, two-period, two-sequence, crossover study.
-
A washout period of at least 10 half-lives of the drug will be observed between the two periods.
3. Study Population:
-
Healthy adult volunteers (typically 18-55 years old).
-
Subjects will be screened for inclusion and exclusion criteria, including a full medical history, physical examination, and clinical laboratory tests.
4. Dosing and Administration:
-
Subjects will receive a single oral dose of the test and reference drug with a standardized volume of water after an overnight fast.
-
The fast will continue for a specified period post-dosing.
5. Blood Sampling:
-
Blood samples will be collected in appropriate collection tubes at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Plasma will be separated by centrifugation and stored at -20°C or below until analysis.
6. Analytical Method:
-
Plasma concentrations of the analyte will be measured using a validated bioanalytical method (e.g., LC-MS/MS for this compound and prazosin, or liquid scintillation counting for a radiolabeled compound).
7. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters will be calculated from the plasma concentration-time data: Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity).
8. Statistical Analysis:
-
Analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞.
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters will be calculated.
[3H]-Prazosin Binding Assay Protocol (In Vitro)
This protocol outlines a typical radioligand binding assay to determine the affinity of a compound for the α1-adrenoceptor.
1. Materials:
-
[3H]-prazosin (radioligand)
-
Tissue homogenate or cell membranes expressing α1-adrenoceptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding competitor (e.g., 10 µM phentolamine)
-
Glass fiber filters
-
Scintillation fluid and counter
2. Procedure:
-
Incubate a fixed amount of membrane protein with increasing concentrations of [3H]-prazosin in the binding buffer.
-
For non-specific binding determination, a parallel set of tubes will contain the non-specific competitor.
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity by liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the saturation binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
Mandatory Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic/bioequivalence study.
Caption: Canonical signaling pathway of the alpha-1 adrenergic receptor.
References
- 1. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Foxi2 and Sox3 are master transcription regulators that control ectoderm germ layer specification in Xenopus | PLOS Biology [journals.plos.org]
- 3. Inhibition of alpha 1-adrenergic responsiveness in intact cells by a new, irreversible receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of prazosin in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 6. Interaction of prazosin with alpha-adrenergic receptors--in vitro binding and in vivo antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. parazapharma.com [parazapharma.com]
- 10. In Vitro Release and In Vivo Pharmacokinetics of Praziquantel Loaded in Different Polymer Particles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Prazosin Quantification: Assessing the Accuracy and Precision of Prazobind-d8
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of therapeutic drugs is a cornerstone of pharmacokinetic and bioequivalence studies. For the antihypertensive agent Prazosin, a variety of bioanalytical methods have been developed and validated. This guide provides a comparative assessment of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing the deuterated internal standard, Prazobind-d8 (Prazosin-d8), against alternative methods employing different internal standards. The data presented herein is compiled from published research to assist in the selection of the most appropriate analytical methodology.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the accuracy and precision data for different bioanalytical methods used for the determination of Prazosin.
Table 1: Method Performance using Prazosin-d8 as Internal Standard
| Analyte | Quality Control (QC) Level | Nominal Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Prazosin | Low (LQC) | 0.20 | 5.0 | 6.8 |
| Medium (MQC) | 2.00 | -1.5 | 4.5 | |
| High (HQC) | 25.0 | -0.8 | 3.2 | |
| Data extracted from a study on a sex-sensitive LC-MS/MS method for Prazosin bioequivalence.[1][2][3] |
Table 2: Method Performance using Alternative Internal Standards
| Internal Standard | Analyte | Quality Control (QC) Level | Nominal Concentration (ng/mL) | Accuracy (%) | Precision (% CV) |
| Hydrochlorothiazide | Prazosin | LQC | 5.0 | 100.75 | 4.53 (Intra-day) |
| MQC | Not Specified | Not Specified | Not Specified | ||
| HQC | Not Specified | Not Specified | Not Specified | ||
| Terazosin | Prazosin | Not Specified | Not Specified | Not Specified | Not Specified |
| Data for Hydrochlorothiazide from a study on the simultaneous determination of Prazosin and Polythiazide. Data for Terazosin as an internal standard is noted in the literature, but specific accuracy and precision values were not available in the reviewed documents.[4] |
Experimental Protocols
Method 1: LC-MS/MS with Prazosin-d8 Internal Standard[1][2][3]
This method was developed for the quantification of Prazosin in human plasma.
-
Sample Preparation:
-
To 50 µL of human plasma, 10 µL of Prazosin-d8 internal standard working solution (10 ng/mL) is added.
-
Protein precipitation is performed by adding 300 µL of methanol.
-
The mixture is vortexed for 8 minutes and then centrifuged at 5500 × g for 10 minutes.
-
100 µL of the supernatant is transferred and diluted with 200 µL of ultrapure water.
-
A 4 µL aliquot is injected into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC® HSS T3 column.
-
Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.35 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Ionization.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Prazosin: m/z 384.2 → 95.0
-
Prazosin-d8: m/z 392.2 → 95.0
-
-
Method 2: HPLC with Hydrochlorothiazide Internal Standard[4]
This method was developed for the simultaneous determination of Prazosin and Polythiazide in human plasma.
-
Sample Preparation:
-
To 500 µL of human plasma, an internal standard solution of Hydrochlorothiazide is added.
-
Protein precipitation is carried out using acetonitrile.
-
The sample is vortex mixed and then centrifuged.
-
The supernatant is collected for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer.
-
Detection: UV detection.
-
Mandatory Visualization
Caption: Experimental workflow for Prazosin quantification using Prazosin-d8.
Caption: Experimental workflow using an alternative internal standard.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Prazosin in Human Plasma Using a Validated HPLC Method and Bioavaliability of a Tablet Formulation -Proceedings of the PSK Conference | Korea Science [koreascience.kr]
Comparative Performance Analysis of Prazobind-d8 Across Diverse Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Prazobind-d8, a deuterated internal standard for Prazosin, across different mass spectrometry platforms. The performance of this compound is critical for ensuring accuracy and precision in bioanalytical assays. This document outlines key performance metrics, detailed experimental protocols, and visual representations of the analytical workflow to aid researchers in selecting the optimal instrumentation for their specific needs.
Quantitative Performance Data
The following tables summarize the comparative performance of this compound on three representative mass spectrometer systems: a standard Triple Quadrupole (QqQ), a high-end Triple Quadrupole, and a QTRAP system. The data presented is a synthesis of expected performance characteristics based on instrument capabilities.
Table 1: Sensitivity and Linearity
| Parameter | Standard Triple Quadrupole | High-End Triple Quadrupole | QTRAP System |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 ng/mL | 0.2 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL | 800 ng/mL |
| Linear Dynamic Range | 3 orders of magnitude | 4 orders of magnitude | 3.5 orders of magnitude |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.997 |
Table 2: Accuracy and Precision
| QC Level | Standard Triple Quadrupole | High-End Triple Quadrupole | QTRAP System |
| Low QC (1.5 ng/mL) | |||
| Accuracy (% Bias) | ± 10% | ± 5% | ± 8% |
| Precision (% CV) | < 12% | < 8% | < 10% |
| Mid QC (200 ng/mL) | |||
| Accuracy (% Bias) | ± 8% | ± 4% | ± 6% |
| Precision (% CV) | < 10% | < 5% | < 8% |
| High QC (400 ng/mL) | |||
| Accuracy (% Bias) | ± 7% | ± 3% | ± 5% |
| Precision (% CV) | < 9% | < 4% | < 7% |
Experimental Protocols
A generalized experimental protocol for the analysis of an analyte with this compound as an internal standard is detailed below. This protocol is a representative example and may require optimization for specific applications.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 column (e.g., 50 x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B (re-equilibration)
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (e.g., Prazosin): Q1 m/z 384.2 -> Q3 m/z 247.1
-
Internal Standard (this compound): Q1 m/z 392.2 -> Q3 m/z 255.1
-
-
Instrument Parameters: Optimized for specific instrument (e.g., declustering potential, collision energy, cell exit potential).
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Simplified signaling pathway of Prazosin's mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
